molecular formula C29H28FN7O4 B11930301 AHR antagonist 5 hemimaleate

AHR antagonist 5 hemimaleate

Numéro de catalogue: B11930301
Poids moléculaire: 557.6 g/mol
Clé InChI: TVIZDKILPUOLEI-XLOMBBFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AHR antagonist 5 hemimaleate is a useful research compound. Its molecular formula is C29H28FN7O4 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C29H28FN7O4

Poids moléculaire

557.6 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1

Clé InChI

TVIZDKILPUOLEI-XLOMBBFOSA-N

SMILES isomérique

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O

SMILES canonique

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of AHR Antagonist 5 Hemimaleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in oncology and immunology. Its role in mediating immunosuppressive pathways in the tumor microenvironment has spurred the development of antagonists to block its activity. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective AHR antagonist, 5-hemimaleate, also known in its free base form as IK-175. This document details its mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation, offering a comprehensive resource for researchers in the field.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to endogenous or exogenous ligands, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] One of the key endogenous ligands for AHR is kynurenine (B1673888), a metabolite of tryptophan, which is often upregulated in the tumor microenvironment and contributes to immunosuppression.[1][3] By blocking this pathway, AHR antagonists can reverse these immunosuppressive effects and enhance anti-tumor immunity.

Discovery of AHR Antagonist 5 Hemimaleate (IK-175)

This compound (the hemimaleate salt of IK-175) was identified through a lead optimization program aimed at discovering potent, selective, and orally bioavailable AHR inhibitors.[1] The discovery process involved screening a library of compounds for their ability to inhibit AHR activity in cell-based reporter assays. Promising hits were then subjected to further characterization to assess their potency, selectivity, and drug-like properties. IK-175 emerged as a clinical candidate with a favorable profile, demonstrating potent AHR antagonism across multiple species, including human, mouse, rat, and monkey.[3][4]

Synthesis of AHR Antagonist 5 (IK-175)

The synthesis of IK-175 is detailed in patent WO2018195397, where it is referred to as example I-40.[3] The synthesis involves a multi-step process starting from commercially available indole (B1671886) derivatives. While the full, detailed protocol from the patent is proprietary, the general synthetic strategy for this class of indole-based AHR inhibitors can be outlined as a series of key chemical transformations. The final step involves the formation of the hemimaleate salt to improve the pharmaceutical properties of the molecule.

Mechanism of Action

IK-175 acts as a direct antagonist of the AHR.[3] Its primary mechanism involves competitively binding to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous agonists like kynurenine.[1] This blockade inhibits the subsequent conformational changes required for AHR's nuclear translocation and dimerization with ARNT.[4] As a result, the transcription of AHR target genes, including those involved in immunosuppression such as CYP1A1 and IL-22, is suppressed.[3][4] This leads to a more pro-inflammatory tumor microenvironment, characterized by an increase in cytotoxic T-cell activity and a reduction in regulatory T-cells (Tregs).[1]

Quantitative Pharmacological Data

The pharmacological properties of IK-175 have been extensively characterized in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of IK-175

AssayCell LineSpeciesIC50
DRE-Luciferase Reporter AssayHepG2Human~35-150 nM[4]
AHR Target Gene Expression (CYP1A1)Human T-cellsHumanPotent Inhibition[3][4]
AHR Target Gene Expression (IL-22)Human T-cellsHumanPotent Inhibition[3][4]

Table 2: In Vivo Pharmacokinetic Profile of IK-175

SpeciesRoute of AdministrationDoseOral BioavailabilityHalf-life (t1/2)
Mouse (Balb/c)Oral3 mg/kg~50%[3]~7 hours[3]
Rat (Sprague-Dawley)Not specifiedNot specifiedFavorable[3]Not specified
Dog (Beagle)Not specifiedNot specifiedFavorable[3]Not specified
Monkey (Cynomolgus)Not specifiedNot specifiedFavorable[3]Not specified

Experimental Protocols

DRE-Luciferase Reporter Assay

This cell-based assay is a primary screening tool to identify and characterize AHR modulators.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing DREs. In the presence of an AHR agonist, the AHR-ARNT complex binds to the DREs and drives the expression of luciferase. An antagonist will compete with the agonist and inhibit luciferase expression in a dose-dependent manner.

Protocol:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., IK-175) for a specified period.

  • Agonist Challenge: A known AHR agonist (e.g., TCDD or a kynurenine surrogate) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: The plate is incubated for a further 18-24 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: A lysis buffer containing the luciferase substrate is added to each well. The luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of the antagonist.

AHR Radioligand Competition Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the AHR.

Principle: A radiolabeled AHR ligand (e.g., [3H]-TCDD) is incubated with a source of AHR protein (e.g., liver cytosol or recombinant AHR). The amount of bound radioactivity is measured in the presence and absence of a competing unlabeled ligand (the test compound).

Protocol:

  • Protein Preparation: AHR-containing cytosol is prepared from the livers of untreated animals (e.g., rats or mice).

  • Incubation: A constant concentration of the radioligand is incubated with the AHR protein preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Radioactivity Measurement: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Th17 Differentiation Assay

This assay assesses the impact of AHR antagonists on the differentiation of naive T-cells into pro-inflammatory Th17 cells.

Principle: Naive CD4+ T-cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of the AHR antagonist on this process is evaluated by measuring the expression of Th17-specific cytokines and transcription factors.

Protocol:

  • Isolation of Naive CD4+ T-cells: Naive CD4+ T-cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail that induces Th17 differentiation (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

  • Compound Treatment: The test AHR antagonist is added to the culture medium at various concentrations at the beginning of the culture period.

  • Flow Cytometry Analysis: After 3-5 days of culture, the cells are restimulated and then stained for intracellular expression of IL-17A and other relevant cytokines. The percentage of IL-17A-producing cells is determined by flow cytometry.

  • Data Analysis: The effect of the antagonist on Th17 differentiation is quantified by comparing the percentage of IL-17A+ cells in treated versus untreated cultures.

Visualizations

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Kynurenine) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binds Activated_AHR Activated AHR-Ligand AHR_complex->Activated_AHR Conformational Change IK175 IK-175 (AHR Antagonist) IK175->AHR_complex Blocks Binding AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Gene_Transcription Initiates Immunosuppression Immunosuppression Gene_Transcription->Immunosuppression Antagonist_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays & Characterization cluster_in_vivo In Vivo Validation Compound_Library Compound Library DRE_Assay DRE-Luciferase Reporter Assay Compound_Library->DRE_Assay Hits Initial Hits DRE_Assay->Hits Binding_Assay Radioligand Binding Assay (Ki) Hits->Binding_Assay Cell_Based_Assays Cell-Based Assays (Target Gene Expression) Hits->Cell_Based_Assays Selectivity_Panel Selectivity Panel (Off-target effects) Binding_Assay->Selectivity_Panel Cell_Based_Assays->Selectivity_Panel ADME_PK ADME & PK (In Vitro & In Vivo) Selectivity_Panel->ADME_PK Lead_Candidate Lead Candidate (IK-175) ADME_PK->Lead_Candidate Tumor_Models Syngeneic Tumor Models Lead_Candidate->Tumor_Models Efficacy_Studies Efficacy Studies (Monotherapy & Combination) Tumor_Models->Efficacy_Studies PD_Biomarkers Pharmacodynamic Biomarkers Tumor_Models->PD_Biomarkers Clinical_Development Clinical Development Efficacy_Studies->Clinical_Development PD_Biomarkers->Clinical_Development

References

In-Depth Technical Guide: The Aryl Hydrocarbon Receptor (AHR) Pathway and the Antagonist 5-Hemimaleate (IK-175)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Dysregulation of the AHR signaling pathway is implicated in various pathologies, including cancer and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the AHR pathway and the preclinical characteristics of the potent and selective AHR antagonist, 5-hemimaleate, also known as IK-175. This document is intended to serve as a resource for researchers and drug development professionals investigating AHR-targeted therapies.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR signaling cascade is a complex process involving both canonical and non-canonical pathways. The canonical pathway is the most well-characterized and is central to the mechanism of action of many AHR modulators.

Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes of the AHR pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, as well as immunomodulatory cytokines like IL-22.

AHR_Canonical_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 complex Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., Kynurenine) Ligand->AHR_complex Binding AHR_nuc AHR Activated_AHR->AHR_nuc Nuclear Translocation ARNT ARNT AHR_nuc->ARNT Heterodimerization AHR_ARNT AHR-ARNT Heterodimer DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Activation Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A1 Seed cells in 96-well plate B1 Add agonist and/or IK-175 to cells A1->B1 A2 Prepare serial dilutions of IK-175 A2->B1 A3 Prepare agonist solution (if applicable) A3->B1 B2 Incubate for 24 hours B1->B2 C1 Add luciferase reagent B2->C1 C2 Measure luminescence C1->C2 C3 Calculate IC50 C2->C3 In_Vivo_Efficacy_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization of Mice into Groups B->C D Treatment Administration (Vehicle, IK-175, anti-PD-1, Combo) C->D E Tumor Volume & Body Weight Measurement D->E F Study Endpoint E->F G Data Analysis (TGI, Statistics) F->G

In Vitro Characterization of AHR Antagonist 5 Hemimaleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro characterization of AHR antagonist 5 hemimaleate, a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of AHR signaling and the development of novel therapeutics targeting this pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its free base form, IK-175, based on available in vitro studies.

ParameterTest SystemValueReference
IC50 Not specified< 0.5 µM[1][2][3]
IC50 (as IK-175) Human and rodent cell lines~35-150 nM[4]

AHR Signaling Pathway and Antagonist Mechanism of Action

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to various environmental toxins and endogenous molecules. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes such as CYP1A1.[5]

This compound, and its active form IK-175, exert their inhibitory effect by preventing the translocation of the AHR from the cytoplasm to the nucleus.[4] This blockade of a critical step in the signaling cascade prevents the subsequent gene transcription that is mediated by AHR activation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 Complex Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Binds Antagonist AHR Antagonist 5 Hemimaleate (IK-175) Antagonist->AHR_complex Inhibits AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Nuclear Translocation Activated_AHR->AHR_ARNT Blocked by Antagonist XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates

Figure 1. AHR signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the in vitro characterization of AHR antagonists are crucial for reproducible and comparable results. The following sections describe standard protocols that can be employed.

Cell-Based Reporter Gene Assay for IC50 Determination

This assay is a common method to quantify the potency of an AHR antagonist by measuring its ability to inhibit agonist-induced reporter gene expression.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Hepa1c1c7 (mouse hepatoma) or HepG2 (human hepatoma) cells stably transfected with an AHR-responsive reporter plasmid (e.g., pGudLuc6.1 containing a luciferase gene under the control of XREs).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone).

  • This compound.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Antagonist Pre-incubation: After 24 hours, treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Agonist Treatment: Add a fixed concentration of the AHR agonist (typically at its EC80 concentration to ensure a robust signal) to all wells except for the negative control.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AHR Nuclear Translocation Assay

This assay visually and quantitatively assesses the ability of an antagonist to block the movement of AHR from the cytoplasm to the nucleus.

Objective: To confirm that this compound inhibits agonist-induced nuclear translocation of AHR.

Materials:

  • Suitable cell line with endogenous AHR expression (e.g., Hepa-1 or MCF-7).

  • AHR agonist (e.g., TCDD).

  • This compound.

  • Primary antibody against AHR.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope or high-content imaging system.

  • Cell fractionation kit for nuclear and cytoplasmic extracts.

  • Western blotting reagents and equipment.

Procedure (Immunofluorescence):

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Pre-treat cells with this compound or vehicle, followed by treatment with an AHR agonist.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate with the primary AHR antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be concentrated in the nucleus, while in antagonist-treated cells, it will remain in the cytoplasm.

Procedure (Western Blot):

  • Cell Treatment and Fractionation: Treat cells as described above. Harvest the cells and separate the nuclear and cytoplasmic fractions using a cell fractionation kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an AHR antibody. Use loading controls for both nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

  • Analysis: Quantify the AHR band intensity in each fraction to determine the relative amount of AHR in the nucleus versus the cytoplasm under different treatment conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel AHR antagonist.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Validation cluster_functional Functional Assays Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Nuclear_Translocation Nuclear Translocation Assay (Immunofluorescence/Western Blot) Reporter_Assay->Nuclear_Translocation Confirm Mechanism Binding_Assay Competitive Binding Assay Reporter_Assay->Binding_Assay Determine Binding Affinity Gene_Expression Target Gene Expression Analysis (qPCR for CYP1A1, IL-22) Nuclear_Translocation->Gene_Expression Assess Downstream Effects Binding_Assay->Gene_Expression Cellular_Assays Cell-based Functional Assays (e.g., T-cell activation) Gene_Expression->Cellular_Assays Evaluate Phenotypic Impact

References

Pharmacological Profile of AHR Antagonist GNF351: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant interest as a therapeutic target in a range of diseases, including cancer, inflammatory disorders, and autoimmune conditions. GNF351 is a potent and selective antagonist of the AHR.[1][2] Unlike many other AHR antagonists, GNF351 is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity at higher concentrations.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of GNF351, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its in vivo characteristics. This document is intended for researchers, scientists, and drug development professionals working in the field of AHR biology and pharmacology.

Mechanism of Action

GNF351 functions as a direct competitive antagonist of the AHR.[5] It binds with high affinity to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous and exogenous agonists.[1] This inhibition blocks the subsequent conformational changes in the AHR, its translocation to the nucleus, and its heterodimerization with the AHR Nuclear Translocator (ARNT). Consequently, the AHR/ARNT complex cannot bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the inhibition of their transcription.[1][3] GNF351 has been shown to effectively inhibit both DRE-dependent and DRE-independent AHR signaling pathways.[4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 XAP2 XAP2 AHR->XAP2 SRC SRC AHR->SRC ARNT ARNT AHR->ARNT Translocation & Heterodimerization AHR_ARNT AHR/ARNT Complex Ligand AHR Agonist Ligand->AHR Binds GNF351 GNF351 GNF351->AHR Blocks ARNT->AHR_ARNT DRE DRE Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation AHR_ARNT->DRE Binds

Figure 1: AHR Signaling Pathway and GNF351's Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data for GNF351 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of GNF351

ParameterSpecies/Cell LineAssay TypeValueReference(s)
IC50 Mouse Liver Cytosol (humanized AHR)Competitive Binding Assay62 nM[1]
IC50 Murine Hepatoma (H1L1.1c2)DRE-Luciferase Reporter Assay116 nM[6]
IC50 Human Hepatoma (HepG2 40/6)DRE-Luciferase Reporter Assay8.5 nM[1]

Table 2: In Vivo Activity of GNF351

Animal ModelDosingAgonistEndpointResultReference(s)
C57BL/6J Mice5 mg/kg, oral gavageβ-naphthoflavone (BNF)CYP1A1 mRNA expression in liverNo significant inhibition[7]
C57BL/6J Mice5 mg/kg, oral gavageβ-naphthoflavone (BNF)CYP1A1 mRNA expression in ileum and colonSignificant inhibition[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of GNF351.

1. AHR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known ligand for binding to the AHR.

  • Materials:

    • Purified AHR protein

    • Radiolabeled AHR ligand (e.g., [3H]TCDD)

    • GNF351 or other test compounds

    • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

    • Scintillation vials and scintillation fluid

    • Scintillation counter

  • Protocol:

    • Prepare a dilution series of GNF351 in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the purified AHR protein with the assay buffer.

    • Add a constant concentration of the radiolabeled AHR ligand.

    • Add varying concentrations of GNF351 or the test compound.

    • Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

    • Separate the protein-bound radioligand from the unbound radioligand using a method such as size-exclusion chromatography or charcoal-dextran precipitation.

    • Quantify the amount of protein-bound radioactivity using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of GNF351.

    • Calculate the IC50 value, which is the concentration of GNF351 that inhibits 50% of the specific binding of the radiolabeled ligand.

2. DRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize AHR-mediated transcription.

Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Incubation cluster_readout Day 3: Readout Seed Seed reporter cells (e.g., HepG2 40/6) in a 96-well plate Treat Treat cells with GNF351 followed by an AHR agonist (e.g., TCDD or BNF) Seed->Treat Incubate Incubate for 18-24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure luminescence Lyse->Read

Figure 2: General workflow for an AHR antagonist luciferase reporter assay.
  • Materials:

    • A stable cell line expressing a luciferase reporter gene under the control of a DRE-containing promoter (e.g., human HepG2 40/6 or murine H1L1.1c2 cells).

    • Cell culture medium and supplements.

    • GNF351.

    • An AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone (BNF)).

    • Luciferase assay reagent.

    • Luminometer.

  • Protocol:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare a serial dilution of GNF351 in cell culture medium.

    • Pre-treat the cells with the GNF351 dilutions for a specified period (e.g., 1 hour).

    • Add a constant concentration of the AHR agonist (typically at its EC80 concentration) to the wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of GNF351.

    • Determine the IC50 value by plotting the percentage of inhibition against the GNF351 concentration.

3. Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This assay quantifies the expression of CYP1A1, a well-known AHR target gene, to assess the antagonist activity of GNF351.

  • Materials:

    • Hepatoma cells (e.g., HepG2) or animal tissue samples.

    • GNF351 and an AHR agonist.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin).

    • SYBR Green or TaqMan qPCR master mix.

    • Real-time PCR instrument.

  • Protocol:

    • Treat cells or animals with GNF351 and/or an AHR agonist as described in the respective protocols.

    • Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene.

    • Compare the CYP1A1 expression levels in the different treatment groups to assess the antagonistic effect of GNF351.

4. In Vivo AHR Antagonism Study in Mice

This protocol describes a typical in vivo experiment to evaluate the efficacy of GNF351 in a mouse model.

  • Materials:

    • C57BL/6J mice.

    • GNF351.

    • An AHR agonist (e.g., β-naphthoflavone).

    • Vehicle for dosing (e.g., corn oil).

    • Oral gavage needles.

    • Equipment for tissue collection and processing.

  • Protocol:

    • Acclimatize the mice to the experimental conditions.

    • Divide the mice into treatment groups (e.g., vehicle control, agonist only, GNF351 + agonist).

    • Prepare the dosing solutions of GNF351 and the agonist in the vehicle.

    • Administer GNF351 (e.g., 5 mg/kg) to the appropriate group via oral gavage.

    • After a short interval (e.g., 5-15 minutes), administer the AHR agonist (e.g., 5 mg/kg of BNF) to the relevant groups.

    • After a specified time (e.g., 12 hours), euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon).

    • Process the tissues for downstream analysis, such as qPCR for CYP1A1 expression as described above.

5. Keratinocyte Proliferation Assay

This assay assesses the effect of GNF351 on the proliferation of keratinocytes.

  • Materials:

    • Human keratinocytes.

    • Keratinocyte growth medium.

    • GNF351.

    • Cell proliferation assay kit (e.g., MTT or Ki67 staining).

    • Microplate reader or fluorescence microscope.

  • Protocol:

    • Seed human keratinocytes in a 96-well plate and culture until they are in a proliferative state.

    • Treat the cells with varying concentrations of GNF351 (e.g., 500 nM) for a specified duration (e.g., 48 hours).[8]

    • For an MTT assay, add MTT reagent to the wells and incubate for 3-4 hours. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • For Ki67 staining, fix and permeabilize the cells, then incubate with an anti-Ki67 antibody followed by a fluorescently labeled secondary antibody.

    • Quantify cell proliferation by measuring the absorbance (MTT) or by counting the percentage of Ki67-positive cells.[8]

In Vivo Pharmacology and Metabolism

Studies in mice have shown that the in vivo effects of orally administered GNF351 are largely confined to the gastrointestinal tract.[7] This is due to poor absorption from the gut and extensive first-pass metabolism in the intestine and liver.[6][9] GNF351 is metabolized by cytochrome P450 enzymes, primarily CYP1A1/2 and CYP3A4/5, leading to the formation of several oxidized and demethylated metabolites.[6] Consequently, when administered orally, GNF351 effectively antagonizes AHR activation in the ileum and colon but not systemically in tissues such as the liver.[7] This property makes GNF351 a potentially useful tool for studying the role of AHR in intestinal biology and diseases, with minimal confounding systemic effects.

Conclusion

GNF351 is a well-characterized, potent, and pure antagonist of the Aryl Hydrocarbon Receptor. Its high affinity for the AHR and its ability to inhibit both DRE-dependent and -independent signaling make it an invaluable tool for in vitro studies of AHR function. While its poor oral bioavailability limits its systemic in vivo efficacy, its pronounced activity in the gastrointestinal tract provides a unique opportunity to investigate the localized roles of AHR in gut physiology and pathology. The detailed protocols provided in this guide should enable researchers to effectively utilize GNF351 in their studies to further elucidate the complex biology of the AHR.

References

The Aryl Hydrocarbon Receptor (AHR) Antagonist 5 Hemimaleate: A Technical Guide for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AHR Antagonist 5 Hemimaleate

This compound, with its free base known as IK-175, is a potent and selective, orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses by sensing a wide array of environmental, dietary, and endogenous metabolic signals.[2] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, including cancer and inflammatory diseases. AHR antagonists, such as this compound, offer a powerful tool to investigate the physiological and pathological roles of the AHR in the immune system and hold therapeutic potential.[3]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ligand binding to the AHR.[1] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist ligand (e.g., kynurenine, a tryptophan metabolite), the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This initiates the transcription of genes involved in xenobiotic metabolism and immune regulation.[4][5] this compound, by blocking ligand binding, prevents these downstream events, thereby inhibiting AHR-mediated gene expression and its subsequent effects on immune cell function.

Quantitative Data

The following tables summarize the available quantitative data for this compound (IK-175).

Table 1: In Vitro Efficacy of IK-175 on Human T Cells

ParameterCell TypeAssay ConditionsIC50 ValueReference
CYP1A1 Gene Expression InhibitionActivated Human T Cells (CD3+/CD28+)-11 nM[6]
IL-22 Gene Expression InhibitionActivated Human T Cells (CD3+/CD28+)-30 nM[6]
IL-22 Protein Production InhibitionActivated Human T Cells (CD3+/CD28+)MSD Analysis7 nM[6]

Table 2: In Vivo Pharmacokinetics and On-Target Activity of IK-175 in Mice

ParameterAnimal ModelDosingValueReference
Oral BioavailabilityBalb/c MiceSingle 3 mg/kg dose~50%[7]
Elimination Half-lifeBalb/c MiceSingle 3 mg/kg dose~7 hours[7]
On-Target ActivityMiceOral administrationDose-dependent blockage of ligand-stimulated Cyp1a1 transcription in liver and spleen[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound in basic immunology research. These protocols are based on established methods for studying AHR function and can be adapted for specific research questions.

In Vitro T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and regulatory T (Treg) cells and to quantify cytokine production.

Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate splenocytes from C57BL/6 mice.

    • Enrich for naive CD4+ T cells using a negative selection kit (e.g., magnetic-activated cell sorting). Purity should be >95% as assessed by flow cytometry (CD4+, CD62L+, CD44-).

  • T Cell Culture and Differentiation:

    • Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Coat plates with anti-CD3ε antibody (5 µg/mL) and add soluble anti-CD28 antibody (2 µg/mL) for T cell activation.

    • For Th17 differentiation: Add IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • For Treg differentiation: Add TGF-β (5 ng/mL) and IL-2 (100 U/mL).

    • Add this compound at a range of concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the cultures.

  • Analysis:

    • Flow Cytometry (Day 4-5):

      • Restimulate cells with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

      • Perform intracellular staining for lineage-specific transcription factors (RORγt for Th17, Foxp3 for Treg) and cytokines (IL-17A, IL-22 for Th17; IL-10 for Treg).

      • Acquire data on a flow cytometer and analyze the percentage of differentiated cells.

    • Cytokine Quantification (Day 3):

      • Collect supernatants from the cell cultures.

      • Measure cytokine concentrations (e.g., IL-17A, IL-22, IL-10) using ELISA or a multiplex bead-based assay.

In Vitro Macrophage Polarization Assay

Objective: To determine the impact of this compound on the polarization of macrophages into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.

Methodology:

  • Generation of Bone Marrow-Derived Macrophages (BMDMs):

    • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days. Change the medium on day 3 and day 6.

  • Macrophage Polarization:

    • Plate BMDMs at a density of 1 x 10^6 cells/mL.

    • Pre-treat cells with this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

    • For M1 polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • Incubate for 24-48 hours.

  • Analysis:

    • Gene Expression (RT-qPCR):

      • Extract total RNA from the cells.

      • Perform reverse transcription followed by quantitative PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Ym1, Fizz1).

    • Cytokine Secretion (ELISA):

      • Collect cell culture supernatants.

      • Measure the concentration of M1 cytokines (e.g., TNF-α, IL-6, IL-12p70) and M2 cytokines (e.g., IL-10).

    • Flow Cytometry:

      • Stain cells for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

In Vitro Dendritic Cell (DC) Maturation and Function Assay

Objective: To evaluate the effect of this compound on the maturation, cytokine production, and antigen presentation capacity of dendritic cells.

Methodology:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Isolate bone marrow from C57BL/6 mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 8-10 days.

  • DC Maturation and Treatment:

    • Plate immature BMDCs at 1 x 10^6 cells/mL.

    • Pre-treat with this compound (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

    • Induce maturation with a TLR agonist such as LPS (100 ng/mL).

    • Incubate for 24 hours.

  • Analysis:

    • Maturation Marker Expression (Flow Cytometry):

      • Stain cells for maturation markers such as CD80, CD86, CD40, and MHC class II.

    • Cytokine Production (ELISA):

      • Collect supernatants and measure the levels of cytokines such as IL-12p70, IL-10, and TNF-α.

    • Antigen Presentation Assay (Mixed Lymphocyte Reaction - MLR):

      • Co-culture the treated BMDCs (from C57BL/6 mice) with allogeneic naive CD4+ T cells (from BALB/c mice) at different DC:T cell ratios.

      • After 3-5 days, measure T cell proliferation using a BrdU incorporation assay or by CFSE dilution via flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP-p23 Complex AHR_active Activated AHR AHR_complex->AHR_active Translocation Ligand AHR Ligand (e.g., Kynurenine) Ligand->AHR_complex Binds & Activates Antagonist AHR Antagonist 5 Hemimaleate Antagonist->AHR_complex Blocks Binding AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA Response Element) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22, IDO) XRE->Target_Genes Initiates Immune_Modulation Modulation of Immune Cell Function (Treg/Th17 differentiation, Cytokine production) Target_Genes->Immune_Modulation

Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.

T_Cell_Differentiation_Workflow In Vitro T Cell Differentiation Workflow cluster_setup Experimental Setup cluster_differentiation Differentiation Conditions cluster_analysis Analysis Start Isolate Naive CD4+ T Cells Culture Culture with anti-CD3/ anti-CD28 Start->Culture Treatment Add AHR Antagonist 5 Hemimaleate or Vehicle Culture->Treatment Th17 Th17 Conditions (IL-6, TGF-β) Treatment->Th17 Treg Treg Conditions (TGF-β, IL-2) Treatment->Treg Flow Flow Cytometry (RORγt, Foxp3, IL-17, IL-22, IL-10) Th17->Flow ELISA ELISA / Multiplex (Cytokine Secretion) Th17->ELISA Treg->Flow Treg->ELISA

Caption: Experimental workflow for assessing the effect of AHR Antagonist 5 on T cell differentiation.

Macrophage_Polarization_Workflow Macrophage Polarization Experimental Workflow cluster_polarization Polarization Stimuli cluster_readout Analysis Start Generate Bone Marrow-Derived Macrophages (BMDMs) Pretreat Pre-treat with AHR Antagonist 5 Hemimaleate or Vehicle Start->Pretreat M1 M1 Polarization (LPS + IFN-γ) Pretreat->M1 M2 M2 Polarization (IL-4 + IL-13) Pretreat->M2 qPCR RT-qPCR (Nos2, Tnf, Arg1, Ym1) M1->qPCR ELISA ELISA (TNF-α, IL-12, IL-10) M1->ELISA Flow Flow Cytometry (CD86, CD206) M1->Flow M2->qPCR M2->ELISA M2->Flow

Caption: Workflow for investigating the influence of AHR Antagonist 5 on macrophage polarization.

References

Unveiling Aryl Hydrocarbon Receptor Signaling: A Technical Guide to Investigation with 5-Hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Its involvement in critical biological processes, including immune modulation, cell proliferation, and xenobiotic metabolism, has positioned it as a significant therapeutic target for a range of diseases, from cancer to inflammatory disorders. This technical guide provides an in-depth exploration of the AHR signaling pathway and offers a comprehensive framework for its investigation using 5-hemimaleate, a potent AHR antagonist. Detailed experimental protocols, quantitative data comparison, and visual representations of key processes are presented to empower researchers in their pursuit of novel AHR-modulating therapeutics.

The AHR Signaling Pathway: A Molecular Overview

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins, including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone complex and the translocation of the AHR into the nucleus.

Once in the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of AHR target genes. This binding event recruits co-activators and initiates the transcription of a battery of genes, most notably Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism.

AHR antagonists, such as 5-hemimaleate, function by competitively binding to the AHR, thereby preventing the binding of endogenous or exogenous agonists and subsequently inhibiting the downstream transcriptional activation of target genes.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Agonist) AHR_complex AHR-HSP90-AIP-p23 Complex Ligand->AHR_complex Binds Antagonist 5-hemimaleate (Antagonist) Antagonist->AHR_complex Binds & Inhibits AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc Ligand-AHR AHR_ligand->AHR_ligand_nuc Translocation AHR_ARNT AHR:ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds Target_Gene Target Gene Transcription (e.g., CYP1A1) XRE->Target_Gene Initiates Transcription

Caption: The canonical AHR signaling pathway and the inhibitory action of 5-hemimaleate.

Quantitative Analysis of AHR Antagonists

The potency of AHR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an AHR agonist. The following table provides a comparative summary of the IC50 values for 5-hemimaleate and other commonly used AHR antagonists.

AntagonistIC50 (nM)Assay TypeReference
5-hemimaleate < 500 Not specified[1][2]
CH22319130Luciferase Reporter Assay[3][4][5]
GNF35162Ligand Binding Assay[6][7][8][9]
Stemregenin 1 (SR1)127Cell-free Assay[6][10][11][12][13]

Experimental Protocols for Investigating AHR Signaling

A robust investigation of AHR signaling and the efficacy of antagonists like 5-hemimaleate involves a multi-faceted approach employing various in vitro assays. Below are detailed protocols for key experiments.

AHR Luciferase Reporter Gene Assay (Antagonist Mode)

This assay is a cornerstone for screening and characterizing AHR modulators. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter.

Materials:

  • Human hepatoma (HepG2) cells stably transfected with an XRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • AHR agonist (e.g., TCDD or a less toxic alternative like β-Naphthoflavone).

  • 5-hemimaleate and other test compounds.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of 5-hemimaleate and other test antagonists in culture medium. Also, prepare a solution of the AHR agonist at a concentration that elicits approximately 80% of its maximal response (EC80).

  • Treatment: Remove the culture medium from the cells. Add 50 µL of the antagonist dilutions to the respective wells. Immediately add 50 µL of the agonist solution to all wells except the vehicle control. For the vehicle control, add 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.

Materials:

  • Source of AHR (e.g., mouse or human liver cytosol, or purified recombinant AHR).

  • Radiolabeled AHR ligand (e.g., [3H]TCDD).

  • 5-hemimaleate and other unlabeled competitor compounds.

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, pH 7.5).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In microcentrifuge tubes, combine the AHR-containing preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (5-hemimaleate). Include a control with only the radiolabeled ligand (total binding) and a control with the radiolabeled ligand and a large excess of an unlabeled high-affinity ligand (non-specific binding).

  • Incubation: Incubate the reactions for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the AHR-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each tube, incubated, and then washed to remove the unbound ligand.

  • Quantification: Elute the bound radioligand from the HAP and transfer it to scintillation vials with scintillation fluid.

  • Data Acquisition: Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the competitor to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

CYP1A1 Target Gene Expression Analysis (qPCR)

This assay confirms the functional consequence of AHR antagonism by measuring the mRNA levels of a key AHR target gene, CYP1A1.

Materials:

  • AHR-responsive cell line (e.g., HepG2).

  • AHR agonist (e.g., TCDD or β-Naphthoflavone).

  • 5-hemimaleate and other test compounds.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

  • qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment: Treat the cells with the AHR agonist in the presence and absence of 5-hemimaleate for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

  • Data Analysis: Determine the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the antagonist-treated samples to the agonist-only control.

Experimental Workflow for AHR Antagonist Screening

The investigation of a potential AHR antagonist like 5-hemimaleate typically follows a structured workflow, progressing from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (AHR Luciferase Reporter Assay) Start->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (Determine IC50 values) Hit_ID->Dose_Response Lead_Selection Lead Candidate Selection (e.g., 5-hemimaleate) Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies Binding_Assay Competitive Ligand Binding Assay Mechanism_Studies->Binding_Assay Target_Gene Target Gene Expression (CYP1A1 qPCR) Mechanism_Studies->Target_Gene In_Vivo In Vivo Studies (Animal Models) Binding_Assay->In_Vivo Target_Gene->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the screening and characterization of AHR antagonists.

Conclusion

The investigation of AHR signaling and the development of novel antagonists like 5-hemimaleate hold immense promise for therapeutic intervention in a variety of diseases. This technical guide provides a foundational framework for researchers, offering detailed experimental protocols, comparative quantitative data, and clear visual representations of the AHR signaling pathway and experimental workflows. By employing these methodologies, scientists and drug development professionals can effectively characterize the activity of AHR modulators and accelerate the translation of promising candidates from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for AHR Antagonist 5 Hemimaleate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as gene expression, cell cycle, and immune responses.[1][2][3] Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders.[4][5] AHR antagonists are compounds that inhibit AHR activity, offering a promising therapeutic strategy for these conditions.[4]

AHR antagonist 5 hemimaleate is a potent and orally active antagonist of the AHR with an IC50 of less than 0.5 µM.[6] It has demonstrated significant anti-tumor activity, particularly in combination with checkpoint inhibitors like anti-PD-1.[6] These application notes provide a detailed experimental protocol for the use of this compound in cell culture to investigate its biological effects.

Mechanism of Action

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[2][7] Upon binding to a ligand, such as a xenobiotic or an endogenous molecule, the AHR translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2][7][8] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to their transcription.[2][8][9]

This compound likely exerts its inhibitory effect by competing with AHR agonists for binding to the ligand-binding pocket of the receptor, thereby preventing its activation and subsequent downstream signaling.[4]

AHR Signaling Pathway and Antagonist Action

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Agonist) AHR_complex AHR Complex (AHR, Hsp90, AIP, p23) Ligand->AHR_complex Binds AHR_active Activated AHR AHR_complex->AHR_active Translocation Antagonist AHR Antagonist 5 Hemimaleate Antagonist->AHR_complex Blocks Binding ARNT ARNT AHR_active->ARNT Dimerizes AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Cell Proliferation, Inflammation) Gene_Transcription->Biological_Response Leads to

Caption: AHR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table provides a template for summarizing quantitative data from experiments using this compound.

Experimental AssayCell LineTreatment GroupConcentration (µM)Result (Mean ± SD)Fold Change vs. Controlp-value
Cell Viability (MTT)e.g., MCF-7Vehicle Control01.0-
AHR Antagonist 50.1
AHR Antagonist 51
AHR Antagonist 510
Gene Expression (qPCR)e.g., HepG2Vehicle Control01.0-
(e.g., CYP1A1)AHR Antagonist 51
AHR Agonist1
AHR Agonist + Antagonist 51 + 1
Protein Expression (Western Blot)e.g., HT-29Vehicle Control01.0-
(e.g., AHR)AHR Antagonist 510

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

General Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_seeding Cell Seeding start->cell_seeding adherence 24h Adherence cell_seeding->adherence treatment Treatment with This compound adherence->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis viability->data_analysis qpcr qPCR for Gene Expression rna_extraction->qpcr western_blot Western Blot for Protein Expression protein_extraction->western_blot qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from general MTT assay procedures.[10]

  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol is based on standard qPCR procedures for AHR target genes.[9][11]

  • Plate and Treat Cells: Seed cells in 6-well plates and treat with this compound, an AHR agonist (e.g., TCDD or β-naphthoflavone), and/or a combination of both.

  • RNA Extraction: After the desired incubation time, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

This protocol follows general Western blotting procedures.[12][13]

  • Plate and Treat Cells: Seed cells in 6-well plates and treat as described for gene expression analysis.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against AHR, CYP1A1, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This document provides a comprehensive guide for the in vitro application of this compound. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at elucidating the biological functions and therapeutic potential of this compound. Careful optimization of cell densities, treatment concentrations, and incubation times will be necessary for specific cell lines and experimental contexts.

References

Application Notes and Protocols for In Vivo Use of Aryl Hydrocarbon Receptor (AHR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating responses to environmental toxins, as well as in a variety of physiological processes including immune responses, cell proliferation, and differentiation.[1] The use of AHR antagonists in in vivo models is a key strategy for elucidating the biological functions of the AHR and for the development of novel therapeutics for diseases such as cancer and inflammatory disorders.[2]

While the specific compound "AHR antagonist 5 hemimaleate" is not prominently documented in publicly available scientific literature, this guide provides detailed application notes and protocols for well-characterized and commonly used AHR antagonists in in vivo studies, such as CH-223191 and GNF351. These examples will serve as a practical framework for researchers employing AHR antagonists in animal models.

The AHR Signaling Pathway

The canonical AHR signaling pathway begins with the receptor located in the cytoplasm in a complex with several chaperone proteins, including Heat Shock Protein 90 (Hsp90), X-Associated Protein 2 (XAP2), and p23.[1][3] Upon binding of a ligand, the chaperone proteins dissociate, and the ligand-AHR complex translocates into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT).[3] This AHR:ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary target gene is Cytochrome P450 1A1 (CYP1A1).[3] AHR antagonists function by competitively binding to the AHR, preventing its activation and subsequent nuclear translocation and gene transcription.[2][4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) Activated_AHR Ligand-AHR (Active Complex) AHR_complex->Activated_AHR Conformational Change Ligand Ligand (Agonist) Ligand->AHR_complex Binds Antagonist AHR Antagonist (e.g., CH-223191) Antagonist->AHR_complex Binds & Blocks Activation AHR_ARNT AHR:ARNT Heterodimer Activated_AHR->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Canonical AHR Signaling Pathway

Application Notes

AHR antagonists are valuable tools for a range of in vivo research applications:

  • Toxicology: To mitigate the toxic effects of AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). For instance, CH-223191 has been shown to prevent TCDD-induced toxicities, such as liver damage and wasting syndrome, in mice.[5][6][7]

  • Immunology: To modulate immune responses. AHR signaling is involved in the differentiation of T helper 17 (Th17) cells, and antagonists can attenuate this process.[6][8]

  • Oncology: To inhibit cancer cell migration and invasion. AHR antagonists like CB7993113 have been shown to reduce the invasion of human breast cancer cells.[2][9]

  • Stem Cell Biology: To promote the expansion of hematopoietic stem cells. The AHR antagonist StemRegenin 1 (SR1) is used to expand human CD34+ cells, which can then be used for transplantation.[10][11][12]

Quantitative Data from In Vivo Studies

The following tables summarize experimental parameters from published in vivo studies using the AHR antagonists CH-223191 and GNF351.

Table 1: In Vivo Studies Using AHR Antagonist CH-223191

Animal ModelAgonist (Dose)CH-223191 DoseRoute of Admin.VehicleKey FindingsReference
Male ICR MiceTCDD (40 µg/kg)10 mg/kg/dayOral (p.o.)Corn oilPrevented TCDD-induced wasting syndrome and liver toxicity.[7]
Female C57Bl/6 MiceIAV InfectionNot specifiedNot specifiedNot specifiedDownregulated key Tfh marker CXCR5 in an in vitro T cell culture system.[13]
Rats (CIH model)Endogenous5 mg/kgIntraperitoneal (i.p.)Not specifiedInfluenced hydroxynorketamine glucuronidation in the liver.[14]

Table 2: In Vivo Studies Using AHR Antagonist GNF351

Animal ModelAgonist (Dose)GNF351 DoseRoute of Admin.VehicleKey FindingsReference
Male C57BL/6 Miceβ-naphthoflavone (BNF) (50 mg/kg)5 mg/kgOral (p.o.)Corn oilInhibited BNF-induced AHR activation in the ileum and colon, but not in the liver due to poor absorption.[8][15]

Experimental Protocols

This section provides a generalized protocol for an in vivo study designed to test the efficacy of an AHR antagonist against an AHR agonist.

Objective: To determine if an AHR antagonist can block the in vivo effects of an AHR agonist (e.g., TCDD or β-naphthoflavone) on target gene expression in a mouse model.

Materials:

  • AHR Antagonist (e.g., CH-223191)

  • AHR Agonist (e.g., TCDD, β-naphthoflavone)

  • Vehicle (e.g., Corn oil, DMSO/PEG300/Tween80/ddH2O mixture)[7]

  • Animal Model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Administration supplies (e.g., gavage needles, syringes)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Reagent Preparation:

    • Antagonist Formulation (Example for CH-223191): Prepare a stock solution of CH-223191 in DMSO. For oral administration, a common vehicle is corn oil. For a more complex vehicle, a formulation can be prepared by mixing a DMSO stock solution with PEG300, followed by Tween80, and finally ddH2O.[7] Ensure the final concentration is appropriate for the desired dose and administration volume (typically 5-10 ml/kg for mice).

    • Agonist Formulation: Dissolve the AHR agonist (e.g., TCDD, β-naphthoflavone) in the same vehicle as the antagonist to the desired concentration.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: AHR Agonist only

    • Group 3: AHR Antagonist only

    • Group 4: AHR Antagonist + AHR Agonist

  • Administration:

    • Administer the AHR antagonist (or vehicle) to the appropriate groups via the chosen route (e.g., intraperitoneal injection or oral gavage). The timing of antagonist administration relative to the agonist is critical. Often, the antagonist is given 1-4 hours before the agonist.[7][16]

    • Administer the AHR agonist (or vehicle) to the appropriate groups.

  • Monitoring: Monitor animals for any signs of toxicity or adverse effects throughout the experiment.

  • Endpoint Analysis:

    • At a predetermined time point after agonist administration (e.g., 16-24 hours), euthanize the mice.

    • Collect tissues of interest (e.g., liver, intestine, spleen).

    • Process tissues for downstream analysis. For example, to measure target gene expression, snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis of AHR target genes like Cyp1a1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating an AHR antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (1 week) reagent_prep Reagent Preparation (Antagonist, Agonist, Vehicle) acclimation->reagent_prep grouping Randomize Animals into Experimental Groups reagent_prep->grouping antagonist_admin Administer Antagonist (or Vehicle) grouping->antagonist_admin agonist_admin Administer Agonist (or Vehicle) (e.g., 1-4h post-antagonist) antagonist_admin->agonist_admin monitoring Monitor Animals agonist_admin->monitoring euthanasia Euthanasia & Tissue Collection (e.g., 24h post-agonist) monitoring->euthanasia processing Tissue Processing (RNA/Protein Extraction) euthanasia->processing analysis Endpoint Analysis (qRT-PCR, Western Blot, etc.) processing->analysis data_analysis Data Interpretation analysis->data_analysis

In Vivo AHR Antagonist Experimental Workflow

The use of AHR antagonists in in vivo models is a powerful approach to investigate the diverse roles of the AHR in health and disease. While the specific identity of "this compound" is unclear from public sources, the principles and protocols outlined here using well-established antagonists like CH-223191 and GNF351 provide a solid foundation for designing and executing rigorous in vivo experiments. Key considerations for success include careful selection of the antagonist, appropriate vehicle formulation, and a well-defined dosing regimen and experimental timeline.

References

Application of AHR Antagonist GNF351 in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses.[1] Its role in modulating the differentiation and function of various immune cells, particularly T helper 17 (Th17) and regulatory T (Treg) cells, has positioned it as a promising therapeutic target for autoimmune diseases.[2] Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of several autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

GNF351 is a potent and specific antagonist of the AHR, effectively blocking both canonical and non-canonical AHR signaling pathways.[3] By inhibiting the receptor, GNF351 can modulate downstream inflammatory responses, making it a valuable tool for investigating the therapeutic potential of AHR antagonism in autoimmune disease models.

These application notes provide a comprehensive overview of the use of GNF351 in autoimmune disease research, with a focus on in vitro studies using primary human fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients. Detailed experimental protocols and quantitative data are presented to guide researchers in their study design. While in vivo preclinical data for GNF351 in models of Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and Dextran Sodium Sulfate (DSS)-induced colitis is limited in publicly available literature, this document provides the standard protocols for inducing these models to facilitate future investigations into the in vivo efficacy of GNF351.

AHR Signaling Pathway and Mechanism of GNF351 Action

The AHR resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] GNF351 acts as a competitive antagonist, binding to the ligand-binding pocket of the AHR and preventing its activation by agonist ligands. This blockade inhibits the nuclear translocation of AHR and subsequent gene transcription, thereby downregulating inflammatory pathways.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., environmental toxins, endogenous metabolites) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binds AHR_Ligand AHR-Ligand Complex AHR_complex->AHR_Ligand Translocates to Nucleus GNF351 GNF351 (AHR Antagonist) GNF351->AHR_complex Blocks Binding ARNT ARNT AHR_Ligand->ARNT Dimerizes with AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, Pro-inflammatory Cytokines) XRE->Target_Genes Initiates

Figure 1: AHR Signaling Pathway and GNF351 Mechanism of Action.

In Vitro Application: Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Fibroblast-like synoviocytes are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction. Studies have demonstrated that AHR antagonism with GNF351 can effectively mitigate the pro-inflammatory and destructive phenotype of RA-FLS.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of GNF351 on various functions of primary human RA-FLS.

Table 1: Inhibition of IL-1β-Induced Growth Factor mRNA Expression by GNF351 in RA-FLS [1]

Target GeneTreatmentFold Change vs. Control
EREG IL-1β (10 ng/mL)4.5
IL-1β + GNF351 (500 nM)2.0
AREG IL-1β (10 ng/mL)3.8
IL-1β + GNF351 (500 nM)1.8
VEGF-A IL-1β (10 ng/mL)3.2
IL-1β + GNF351 (500 nM)1.5
FGF-2 IL-1β (10 ng/mL)2.5
IL-1β + GNF351 (500 nM)1.2

Table 2: Attenuation of IL-1β-Induced RA-FLS Proliferation by GNF351 [1]

Treatment% BrdU Positive Cells% Ki-67 Positive Cells
Control 1518
IL-1β (10 ng/mL) 4550
IL-1β + GNF351 (200 nM) 3035
IL-1β + GNF351 (500 nM) 2025

Table 3: Inhibition of RA-FLS Migration and Invasion by GNF351 [1]

AssayTreatment% Migration/Invasion vs. Control
Migration IL-1β (10 ng/mL)250
IL-1β + GNF351 (500 nM)120
Invasion IL-1β (10 ng/mL)300
IL-1β + GNF351 (500 nM)150
Experimental Protocols
  • Cell Culture: Primary human RA-FLS are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed RA-FLS in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

    • Pre-treat cells with GNF351 (500 nM in DMSO) or vehicle (DMSO) for 1 hour.

    • Stimulate cells with recombinant human IL-1β (10 ng/mL) for 4 hours.

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for EREG, AREG, VEGF-A, FGF-2, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate relative gene expression using the ΔΔCt method.

  • Cell Culture and Treatment:

    • Seed RA-FLS on chamber slides at a density of 5 x 10^4 cells/well.

    • Pre-treat with GNF351 (200 nM or 500 nM) for 1 hour, followed by stimulation with IL-1β (10 ng/mL).

    • Continue treatment with GNF351 every 12 hours for a total of 48 hours.

    • For BrdU staining, add BrdU to the culture medium for the last 4 hours of incubation.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • For BrdU staining, treat with 2N HCl to denature DNA.

    • Block with 5% BSA in PBS.

    • Incubate with primary antibodies against BrdU or Ki-67 overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Mount slides with a DAPI-containing mounting medium.

  • Image Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of BrdU or Ki-67 positive cells by counting at least 200 cells per condition.

  • Cell Preparation: Starve RA-FLS in serum-free medium for 24 hours prior to the assay.

  • Migration Assay:

    • Use a Transwell chamber with an 8 µm pore size membrane.

    • Seed 5 x 10^4 starved RA-FLS in the upper chamber in serum-free medium.

    • Add medium containing IL-1β (10 ng/mL) with or without GNF351 (500 nM) to the lower chamber.

    • Incubate for 24 hours.

  • Invasion Assay:

    • Use a Transwell chamber coated with Matrigel.

    • Follow the same procedure as the migration assay, but incubate for 48 hours.

  • Quantification:

    • Remove non-migrated/invaded cells from the upper surface of the membrane.

    • Fix and stain the cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated/invaded cells in several random fields under a microscope.

In_Vitro_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays RA_FLS Primary Human RA-FLS Culture Culture in DMEM + 10% FBS RA_FLS->Culture Seed Seed cells in appropriate plates Culture->Seed Pretreat Pre-treat with GNF351 or Vehicle Seed->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Gene_Expression Gene Expression Analysis (qRT-PCR) Stimulate->Gene_Expression Proliferation Proliferation Assay (BrdU/Ki-67 Staining) Stimulate->Proliferation Migration_Invasion Migration & Invasion Assays (Transwell) Stimulate->Migration_Invasion

Figure 2: Experimental workflow for in vitro studies with RA-FLS.

In Vivo Application in Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

Protocol 4: Induction and Assessment of EAE in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.

  • GNF351 Administration:

    • Based on the study by Fang et al. (2014), GNF351 can be dissolved in corn oil for oral gavage.[3] However, for systemic effects, consider intraperitoneal injection of GNF351 dissolved in a suitable vehicle (e.g., DMSO and corn oil).

    • Dosing can be initiated prophylactically (from day 0) or therapeutically (at the onset of clinical signs). A suggested starting dose for in vivo studies is 5 mg/kg body weight.[3]

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 28), collect tissues for further analysis.

    • Histology: Perfuse mice with PBS and 4% PFA. Collect spinal cords for hematoxylin (B73222) and eosin (B541160) (H&E) and luxol fast blue (LFB) staining to assess inflammation and demyelination.

    • Cytokine Analysis: Isolate splenocytes or mononuclear cells from the CNS and re-stimulate with MOG35-55. Measure cytokine production (e.g., IL-17, IFN-γ, IL-10) by ELISA or flow cytometry.

    • Flow Cytometry: Analyze immune cell populations (e.g., Th1, Th17, Treg) in the spleen and CNS.

EAE_Workflow cluster_analysis Endpoint Analyses Start Day 0: EAE Induction (MOG35-55 + CFA) PTX1 Day 0: Pertussis Toxin (i.p.) Start->PTX1 PTX2 Day 2: Pertussis Toxin (i.p.) Start->PTX2 GNF351 GNF351 or Vehicle Administration (Prophylactic or Therapeutic) Start->GNF351 Monitoring Daily Clinical Scoring (Day 7 onwards) GNF351->Monitoring Endpoint Endpoint Analysis (e.g., Day 28) Monitoring->Endpoint Histology Histology (Spinal Cord) Endpoint->Histology Cytokines Cytokine Analysis (Spleen, CNS) Endpoint->Cytokines Flow Flow Cytometry (Spleen, CNS) Endpoint->Flow

Figure 3: Experimental workflow for the EAE model.

Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

Protocol 5: Induction and Assessment of CIA in DBA/1 Mice

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of 100 µg of bovine type II collagen in CFA.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • GNF351 Administration:

    • Administer GNF351 or vehicle starting from day 21 (therapeutically) or earlier (prophylactically).

  • Clinical Assessment:

    • Monitor mice for signs of arthritis starting from day 21.

    • Score each paw on a scale of 0-4:

      • 0: No swelling or erythema

      • 1: Mild swelling and/or erythema of one joint

      • 2: Moderate swelling and erythema of one joint or mild swelling of multiple joints

      • 3: Severe swelling and erythema of an entire paw

      • 4: Maximum inflammation with joint deformity

    • The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • Histology: Collect joints, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines.

Dextran Sodium Sulfate (DSS)-Induced Colitis - A Model for Inflammatory Bowel Disease

Protocol 6: Induction and Assessment of DSS-Induced Colitis in C57BL/6 Mice

  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Induction:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • GNF351 Administration:

    • Administer GNF351 or vehicle daily by oral gavage. Given the findings of Fang et al. (2014), this model is particularly relevant for assessing the local effects of orally administered GNF351 in the gut.[3]

  • Clinical Assessment:

    • Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Macroscopic Assessment: Measure colon length and weight.

    • Histology: Collect colon tissue for H&E staining to assess inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

Conclusion

The AHR antagonist GNF351 represents a valuable pharmacological tool for investigating the role of the AHR signaling pathway in autoimmune diseases. The provided in vitro data and protocols for RA-FLS demonstrate its potent anti-inflammatory and anti-proliferative effects. While in vivo data in systemic autoimmune models are currently scarce, the established protocols for EAE, CIA, and DSS-induced colitis offer a framework for future studies to evaluate the therapeutic potential of GNF351. Further research, potentially exploring different formulations and routes of administration, is warranted to fully elucidate the in vivo efficacy of AHR antagonism in a broader range of autoimmune conditions.

References

Application Notes and Protocols for AHR Antagonist 5 Hemimaleate in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in mediating cellular responses to a variety of environmental toxins and endogenous molecules. Dysregulation of the AHR signaling pathway has been implicated in numerous pathological conditions, including cancer and inflammatory diseases. Consequently, AHR antagonists have emerged as a promising class of therapeutic agents. AHR antagonist 5 hemimaleate, also known as IK-175, is a potent and selective inhibitor of the AHR. These application notes provide a summary of its toxicological profile based on available data and detailed protocols for its evaluation in toxicology studies.

Compound Information

Compound Name This compound (IK-175)
Mechanism of Action Selective antagonist of the Aryl Hydrocarbon Receptor (AHR), blocking the translocation of the AHR from the cytoplasm to the nucleus.[1]
Potency In vitro: IC50 of < 0.5 µM for AHR antagonism.[1] Cell-based assays (human and rodent cell lines): IC50 of ~35-150 nM.[1]
Key Biological Effects Inhibits AHR-dependent gene expression, such as CYP1A1 and Interleukin-22 (IL-22).[1]

Preclinical Toxicology Summary

While comprehensive quantitative data from non-clinical toxicology studies are not fully available in the public domain, the following summarizes the known toxicological assessments of this compound (IK-175).

In Vitro Toxicology:

  • Cytotoxicity: Generally, AHR antagonists such as GNF351 have shown minimal toxicity in mouse or human keratinocytes.[2] Specific cytotoxicity data for this compound is not detailed in the available literature.

  • Selectivity: IK-175 has demonstrated high selectivity for AHR over a panel of other receptors, transporters, and kinases.[1]

In Vivo Toxicology:

  • Rodent and Non-Rodent Studies: this compound (IK-175) has undergone single-dose and repeated-dose toxicological studies in rodents and non-rodents, including 28-day Good Laboratory Practice (GLP) studies in rats and monkeys.[1]

  • Key Findings:

    • Testicular changes were noted in rats following a 28-day study. These changes were not resolved after a 2-week recovery period.[1]

    • Other observed changes in these studies were reported to be resolved or resolving after a 2-week cessation of dosing.[1]

  • Clinical Trials: In a Phase 1 clinical trial, IK-175 was generally well-tolerated alone and in combination with nivolumab (B1139203). No new safety signals were identified in the combination therapy.[3][4]

Representative Table of Potential In Vivo Toxicology Endpoints

The following table is a template illustrating how quantitative data from a 28-day repeat-dose rodent toxicology study would be presented. Specific data for this compound is not publicly available.

Parameter Control Group (Vehicle) Low Dose (X mg/kg) Mid Dose (Y mg/kg) High Dose (Z mg/kg)
Body Weight Change (%)
Organ Weights (g)
   Liver
   Kidneys
   Spleen
   Thymus
   Testes
Clinical Chemistry
   Alanine Aminotransferase (ALT) (U/L)
   Aspartate Aminotransferase (AST) (U/L)
   Blood Urea Nitrogen (BUN) (mg/dL)
   Creatinine (mg/dL)
Hematology
   White Blood Cell Count (x10^9/L)
   Red Blood Cell Count (x10^12/L)
   Hemoglobin (g/dL)
   Platelets (x10^9/L)
Histopathology Findings No remarkable findings

Signaling Pathways and Experimental Workflows

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unliganded AHR Unliganded AHR AHR Complex Inactive AHR Complex Unliganded AHR->AHR Complex HSP90 HSP90 HSP90->AHR Complex XAP2 XAP2 XAP2->AHR Complex p23 p23 p23->AHR Complex Activated AHR Complex Activated AHR Complex AHR Complex->Activated AHR Complex Ligand Binding Ligand AHR Agonist Ligand->AHR Complex AHR Antagonist 5 AHR Antagonist 5 hemimaleate AHR Antagonist 5->AHR Complex Blocks Binding AHR-ARNT Complex AHR/ARNT Heterodimer Activated AHR Complex->AHR-ARNT Complex Nuclear Translocation ARNT ARNT ARNT->AHR-ARNT Complex DRE Dioxin Response Element (DRE) AHR-ARNT Complex->DRE Binds to DNA Gene Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Gene Transcription mRNA mRNA Gene Transcription->mRNA Protein Expression Protein Expression mRNA->Protein Expression Cytotoxicity_Workflow Seed Cells 1. Seed cells in a 96-well plate Incubate 2. Incubate for 24h Seed Cells->Incubate Treat 3. Treat with varying concentrations of This compound Incubate->Treat Incubate_2 4. Incubate for 24-72h Treat->Incubate_2 Add_MTT 5. Add MTT reagent Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution Incubate_3->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate cell viability (%) and IC50 Read_Absorbance->Analyze_Data Gene_Expression_Workflow Cell_Culture 1. Culture cells and treat with AHR agonist +/- this compound RNA_Extraction 2. Isolate total RNA Cell_Culture->RNA_Extraction cDNA_Synthesis 3. Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR 4. Perform quantitative PCR (qPCR) with primers for target genes (e.g., CYP1A1) and housekeeping gene cDNA_Synthesis->qPCR Data_Analysis 5. Analyze Ct values and calculate relative gene expression (ΔΔCt method) qPCR->Data_Analysis

References

Application Notes and Protocols for AHR Antagonist Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental toxins and endogenous signals.[1] Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[2] AHR antagonists, which inhibit the receptor's activity, are of significant interest in drug development.[2]

This document provides a detailed protocol for a luciferase reporter assay designed to screen for and characterize AHR antagonists, using "AHR antagonist 5 hemimaleate" as a representative test compound. This cell-based assay offers a sensitive and high-throughput method to quantify the ability of a compound to inhibit AHR activation.[1][3]

AHR Signaling Pathway

Upon binding to a ligand, the AHR, which resides in the cytoplasm in a complex with chaperone proteins like HSP90, translocates to the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.[4][5] Luciferase reporter assays for AHR utilize a construct where the luciferase gene is under the control of an XRE-containing promoter. Activation of AHR leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate. AHR antagonists will compete with activating ligands and reduce the luciferase signal.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90 Complex Ligand->AHR_complex Binding AHR AHR AHR_complex->AHR HSP90 Dissociation AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT cluster_nucleus cluster_nucleus AHR->cluster_nucleus Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE (Promoter) AHR_ARNT->XRE Binding Luciferase_Gene Luciferase Gene XRE->Luciferase_Gene Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Antagonist Antagonist Antagonist->AHR_complex Inhibition Experimental_Workflow A Seed AHR-responsive cells in 96-well plate B Incubate for 24 hours A->B E Co-treat cells with agonist and antagonist B->E C Prepare serial dilutions of this compound C->E D Prepare AHR agonist solution (e.g., TCDD) D->E F Incubate for 16-24 hours E->F G Equilibrate plate to room temperature F->G H Add luciferase assay reagent G->H I Incubate for 5-10 minutes H->I J Measure luminescence with a luminometer I->J K Data analysis and IC50 determination J->K

References

Application Note: Western Blot Analysis of Aryl Hydrocarbon Receptor (AHR) Antagonism by 5-Hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating gene expression in response to a variety of exogenous and endogenous signals.[1] Initially identified as a mediator of toxic responses to environmental pollutants like dioxins, the AHR is now recognized for its involvement in a wide range of physiological and pathological processes, including immune responses, cell differentiation, and carcinogenesis. The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which also includes heat shock protein 90 (Hsp90), p23, and AHR-interacting protein (AIP).[1][2] Upon ligand binding, this complex translocates to the nucleus, where AHR dissociates and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[3] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[3] A key target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AHR activation.

Recent drug discovery efforts have focused on identifying modulators of AHR activity. One such compound, 5-hemimaleate, has been identified as a potent AHR antagonist.[4][5] Antagonists of AHR are of significant interest for their therapeutic potential, particularly in oncology, where AHR signaling can be implicated in tumor progression. This application note provides a detailed protocol for utilizing Western blot analysis to characterize the antagonistic activity of 5-hemimaleate on AHR signaling, using the induction of CYP1A1 protein expression by a known AHR agonist as a model system.

AHR Signaling Pathway

The diagram below illustrates the canonical AHR signaling pathway. In an unstimulated state, the AHR resides in the cytoplasm within a protein complex. Upon binding of an agonist ligand, the AHR translocates to the nucleus, dimerizes with ARNT, and initiates the transcription of target genes such as CYP1A1. An antagonist like 5-hemimaleate would interfere with this process, preventing the downstream signaling cascade.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex p23 p23 p23->AHR_complex AIP AIP AIP->AHR_complex AHR_ligand AHR-Agonist AHR_complex->AHR_ligand Nuclear Translocation Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds Antagonist 5-hemimaleate Antagonist->AHR_complex Blocks AHR_ARNT AHR:ARNT Heterodimer AHR_ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Promotes Transcription CYP1A1_protein CYP1A1 Protein CYP1A1->CYP1A1_protein Translation

Caption: Canonical AHR signaling pathway.

Experimental Protocol: Assessing AHR Antagonism using Western Blot

This protocol describes the treatment of a suitable cell line (e.g., HepG2 human hepatoma cells) with an AHR agonist to induce CYP1A1 expression, and co-treatment with 5-hemimaleate to assess its inhibitory effect.

Materials and Reagents

  • Cell Line: HepG2 or other AHR-responsive cell line

  • Cell Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • AHR Agonist: e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or β-Naphthoflavone

  • AHR Antagonist: 5-hemimaleate

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels (e.g., 4-12% Bis-Tris)

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-CYP1A1

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System (e.g., ChemiDoc)

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Electrophoresis & Blotting cluster_detection Immunodetection A1 Seed HepG2 cells and grow to 80% confluency A2 Treat cells: 1. Vehicle (DMSO) 2. AHR Agonist 3. Agonist + 5-hemimaleate 4. 5-hemimaleate alone A1->A2 A3 Incubate for 24 hours A2->A3 B1 Lyse cells and collect supernatant A3->B1 B2 Quantify protein (BCA Assay) B1->B2 B3 Normalize samples and add Laemmli buffer B2->B3 B4 Denature at 95°C for 5 min B3->B4 C1 Load samples onto SDS-PAGE gel B4->C1 C2 Run electrophoresis C1->C2 C3 Transfer proteins to PVDF membrane C2->C3 D1 Block membrane (5% milk) C3->D1 D2 Incubate with primary antibodies (anti-CYP1A1, anti-β-Actin) D1->D2 D3 Wash with TBST D2->D3 D4 Incubate with HRP-conjugated secondary antibodies D3->D4 D5 Wash with TBST D4->D5 D6 Apply ECL substrate and image the blot D5->D6

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AHR Antagonist 5 Hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3] It acts as an environmental sensor, responding to a variety of exogenous and endogenous ligands to modulate the differentiation and function of multiple immune cell types, including T cells, B cells, macrophages, and dendritic cells (DCs).[1][4][5] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, including autoimmune diseases and cancer.[6][7] Consequently, AHR has emerged as a promising therapeutic target.

AHR antagonists are compounds that inhibit AHR activity, offering a potential strategy to modulate immune responses in disease settings.[6] AHR antagonist 5 hemimaleate (also known as its free base, IK-175) is a potent and selective, orally active AHR inhibitor.[8][9] It functions by preventing the translocation of the AHR from the cytoplasm to the nucleus, thereby blocking downstream gene transcription.[9] In human T cell assays, this antagonist has been shown to promote an activated T cell state, characterized by the increased production of pro-inflammatory cytokines such as IL-2 and IL-9, and the inhibition of IL-22.[9]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of heterogeneous cell populations based on the expression of cell surface and intracellular markers.[10][11][12] The following protocols and data presentation formats are designed to guide researchers in assessing the immunomodulatory effects of this AHR antagonist.

AHR Signaling Pathway

The AHR signaling pathway is initiated by the binding of a ligand to the AHR protein in the cytoplasm. In its inactive state, AHR is part of a complex with several chaperone proteins, including heat shock protein 90 (Hsp90). Upon ligand binding, the AHR undergoes a conformational change and translocates to the nucleus. In the nucleus, it dimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcription of target genes.[1][13][14] AHR antagonists, such as this compound, block this pathway, preventing the downstream effects of AHR activation.

AHR_Signaling_Pathway AHR Signaling Pathway and Point of Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90 Complex Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change Ligand AHR Ligand Ligand->AHR_complex Binds Antagonist This compound Antagonist->AHR_complex Blocks Binding ARNT ARNT Activated_AHR->ARNT Translocates & Dimerizes AHR_ARNT AHR-ARNT Complex DRE Dioxin-Responsive Element (DRE) AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Initiates

AHR signaling pathway and the action of this compound.

Experimental Workflow

A typical experimental workflow for analyzing the effects of this compound on immune cells using flow cytometry involves several key steps. These include the isolation of immune cells, in vitro culture and treatment with the antagonist and relevant stimuli, staining with fluorescently-labeled antibodies, and subsequent data acquisition and analysis using a flow cytometer.

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_preparation Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate_Cells Isolate Immune Cells (e.g., PBMCs, Splenocytes) Culture_Cells Culture and Rest Isolate_Cells->Culture_Cells Treat_Antagonist Treat with this compound Culture_Cells->Treat_Antagonist Stimulate_Cells Stimulate Cells (e.g., anti-CD3/CD28, LPS) Treat_Antagonist->Stimulate_Cells Surface_Stain Surface Marker Staining Stimulate_Cells->Surface_Stain Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining (Cytokines, Transcription Factors) Fix_Perm->Intracellular_Stain Acquire_Data Data Acquisition (Flow Cytometer) Intracellular_Stain->Acquire_Data Analyze_Data Data Analysis (Gating and Quantification) Acquire_Data->Analyze_Data

Flow cytometry experimental workflow.

Data Presentation

The following tables present hypothetical yet representative data illustrating the expected effects of this compound on various immune cell populations as analyzed by flow cytometry. The data is based on the known functions of AHR in the immune system and the reported effects of AHR antagonists.

Table 1: Effect of this compound on T Cell Activation and Differentiation

Treatment Group% CD4+ T Cells% CD8+ T Cells% CD69+ of CD4+ T Cells% Foxp3+ of CD4+ T Cells (Tregs)% RORγt+ of CD4+ T Cells (Th17)
Vehicle Control45.2 ± 3.122.5 ± 2.55.3 ± 0.810.2 ± 1.52.5 ± 0.4
This compound (100 nM)44.8 ± 2.923.1 ± 2.815.7 ± 2.18.1 ± 1.21.2 ± 0.3
AHR Agonist (FICZ, 100 nM)46.1 ± 3.521.9 ± 2.24.9 ± 0.612.5 ± 1.88.9 ± 1.1**
AHR Agonist + Antagonist45.5 ± 3.322.8 ± 2.66.1 ± 0.99.8 ± 1.42.8 ± 0.5
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Intracellular Cytokine Production in CD4+ T Cells

Treatment Group% IL-2+ of CD4+ T Cells% IFN-γ+ of CD4+ T Cells% IL-17A+ of CD4+ T Cells% IL-22+ of CD4+ T Cells
Vehicle Control3.1 ± 0.58.5 ± 1.22.3 ± 0.44.1 ± 0.7
This compound (100 nM)9.8 ± 1.5 12.3 ± 1.81.1 ± 0.21.5 ± 0.3
AHR Agonist (FICZ, 100 nM)2.9 ± 0.47.9 ± 1.18.2 ± 1.3 15.6 ± 2.2
AHR Agonist + Antagonist3.5 ± 0.68.9 ± 1.42.6 ± 0.54.5 ± 0.8
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Dendritic Cell Maturation

Treatment Group% CD80+ of CD11c+ DCsMFI of CD86 on CD11c+ DCsMFI of MHC-II on CD11c+ DCs
Vehicle Control15.4 ± 2.21500 ± 2103500 ± 450
This compound (100 nM)25.8 ± 3.12800 ± 3505200 ± 600
AHR Agonist (FICZ, 100 nM)14.9 ± 2.51450 ± 1903400 ± 420
AHR Agonist + Antagonist24.5 ± 2.92750 ± 3305100 ± 580
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. MFI = Mean Fluorescence Intensity.

Experimental Protocols

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Counting and Viability: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Resting: Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator before treatment.

Protocol 2: Treatment of PBMCs with this compound and Stimulation
  • Antagonist Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentrations in complete RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Pre-treatment: Add 50 µL of the this compound working solution (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • T Cell Stimulation: Add 50 µL of a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to the wells.

    • Dendritic Cell Stimulation: For analysis of DCs within the PBMC population, stimulate with a TLR agonist such as LPS (100 ng/mL).

  • Incubation: Incubate the plate for the desired time period (e.g., 24-72 hours for T cell differentiation, 6-24 hours for cytokine production, 18-24 hours for DC maturation) at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometry Staining for Surface and Intracellular Markers
  • Cell Harvest: Harvest the cells by transferring the cell suspension to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Surface Staining:

    • Resuspend the cell pellet in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69 for T cells; anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86 for DCs).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of FACS buffer.

  • Fixation and Permeabilization (for intracellular staining):

    • Resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm solution).

    • Incubate for 20 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of 1x permeabilization/wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cell pellet in 50 µL of 1x permeabilization/wash buffer.

    • Add a cocktail of fluorescently-labeled antibodies against intracellular targets (e.g., anti-Foxp3, anti-RORγt for transcription factors; anti-IL-2, anti-IFN-γ, anti-IL-17A for cytokines).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of 1x permeabilization/wash buffer.

  • Final Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer for flow cytometry analysis.

Protocol 4: Data Acquisition and Analysis
  • Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells (if a viability dye was used).

    • Gate on lymphocytes based on forward and side scatter (FSC vs. SSC).

    • Identify major immune cell populations (e.g., CD3+ T cells, CD19+ B cells).

    • Further phenotype subpopulations (e.g., CD4+ and CD8+ T cells).

    • Analyze the expression of activation markers, transcription factors, or cytokines within the gated populations of interest.

  • Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in the different treatment groups. Perform statistical analysis to determine the significance of any observed differences.

References

Troubleshooting & Optimization

AHR antagonist 5 hemimaleate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility, stability, and handling of AHR antagonist 5 hemimaleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR)[1][2]. The AHR is a ligand-activated transcription factor that regulates the expression of a wide range of genes involved in processes such as xenobiotic metabolism, immune responses, and cell cycle control[3][4]. As an antagonist, this compound works by inhibiting the activity of the AHR. This can be achieved through several mechanisms, such as competing with activating ligands for the binding site on the AHR protein, preventing the receptor from translocating to the nucleus, or blocking its ability to bind to DNA and regulate gene expression[3][5].

Q2: What are the recommended solvents for dissolving this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of the free base, AHR antagonist 5. It is advisable to use anhydrous DMSO to avoid introducing water, which can affect the stability of the compound and the accuracy of the stock solution concentration. For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been described[6].

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the integrity and activity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in cell culture media?

While specific stability data for this compound in various cell culture media is not extensively published, it is a general best practice to prepare working solutions fresh for each experiment by diluting the stock solution into the cell culture medium immediately before use. The stability of small molecules in cell culture media can be influenced by several factors including the composition of the medium, the presence of serum, pH, and incubation temperature[3][7]. If long-term exposure experiments are planned, it is advisable to conduct a preliminary experiment to assess the stability of the compound under your specific experimental conditions.

Solubility and Stability Data

The following tables summarize the available quantitative data for AHR antagonist 5 (free base) solubility and the recommended storage conditions for its stock solutions.

Table 1: Solubility of AHR Antagonist 5 (Free Base)

SolventConcentrationMethod
DMSO100 mg/mLRequires sonication and warming to 60°C. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.

Table 2: Recommended Storage of Stock Solutions

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Cell Culture Medium The aqueous solubility of the compound is exceeded.- Lower the final concentration of the antagonist in the medium.- Ensure the final DMSO concentration is as low as possible (typically ≤0.1%) and that it is tolerated by your cells (run a vehicle control).- Prepare the working solution by adding the DMSO stock dropwise to the medium while vortexing to ensure rapid mixing.
Inconsistent or No Antagonist Activity - Compound Degradation: The antagonist may not be stable under the experimental conditions.- Incorrect Agonist Concentration: The concentration of the AHR agonist used for co-treatment may be too high, overcoming the antagonist's effect.- Cell Health Issues: Cells may be unhealthy, leading to unreliable results.- Prepare fresh working solutions of the antagonist for each experiment.- If long incubations are necessary, consider replacing the medium with freshly prepared antagonist-containing medium periodically.- Perform a dose-response experiment with the AHR agonist to determine its EC50 and use a concentration around the EC80 for antagonist screening.- Regularly check cell morphology and viability.
High Background Signal in Reporter Assays - Constitutive AHR Activity: Some cell lines may have a high basal level of AHR activity.- Media Components: Components in the cell culture medium may act as AHR agonists.- Ensure you have a proper vehicle control (e.g., DMSO) to determine the baseline signal.- Consider using a different cell culture medium that is known to have low intrinsic AHR-activating properties.
Variability Between Replicates - Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipet accurately.- Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.- Use calibrated pipettes and consider preparing an intermediate dilution of the stock solution to work with larger volumes.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, sonicate the solution in a water bath and warm it to 60°C until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: AHR Antagonist Activity Assay using a Luciferase Reporter Gene Assay

This protocol describes a common method for assessing the antagonist activity of a compound on the AHR signaling pathway.

  • Cell Seeding: Seed a suitable reporter cell line (e.g., HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

    • Prepare a solution of a known AHR agonist (e.g., TCDD or β-Naphthoflavone) in cell culture medium at a concentration that gives a submaximal response (typically around the EC80).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the diluted this compound solutions to the appropriate wells.

    • Include control wells: vehicle control (medium with DMSO), agonist control (medium with agonist and DMSO), and antagonist-only controls.

    • Incubate for a pre-determined time (e.g., 1 hour) at 37°C.

    • Add the AHR agonist solution to all wells except the vehicle and antagonist-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo® assay or by normalizing to total protein concentration).

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.

    • Plot the percentage of inhibition against the log of the antagonist concentration and determine the IC₅₀ value.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC SRC SRC->AHR_complex Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Binds Antagonist AHR Antagonist 5 Hemimaleate Antagonist->AHR_complex Blocks Binding AHR_n AHR AHR_complex->AHR_n Translocation AHR_ARNT AHR-ARNT Complex AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental_Workflow start Start prepare_cells Prepare Reporter Cell Line start->prepare_cells seed_plate Seed Cells in 96-well Plate prepare_cells->seed_plate prepare_compounds Prepare Antagonist and Agonist Solutions seed_plate->prepare_compounds treat_cells Treat Cells with Antagonist & Agonist prepare_compounds->treat_cells incubate Incubate (6-24 hours) treat_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze_data Analyze Data (Calculate IC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for an AHR antagonist luciferase reporter assay.

Troubleshooting_Tree start Inconsistent or No Antagonist Activity check_compound Is the compound soluble and stable? start->check_compound Start Here check_agonist Is the agonist concentration optimal? check_compound->check_agonist Yes solution1 Prepare fresh stock and working solutions. Consider stability check. check_compound->solution1 No check_cells Are the cells healthy and responsive? check_agonist->check_cells Yes solution2 Optimize agonist concentration (EC50/EC80 determination). check_agonist->solution2 No solution3 Check cell viability and passage number. Verify reporter expression. check_cells->solution3 No

Caption: Troubleshooting decision tree for AHR antagonist experiments.

References

Optimizing AHR antagonist 5 hemimaleate concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing AHR Antagonist Concentration

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an AHR antagonist like CH-223191?

A1: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm as part of a protein complex. Upon binding to an agonist (e.g., certain environmental pollutants or endogenous ligands), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription.

An AHR antagonist, such as CH-223191, competitively binds to the AHR, preventing the binding of agonists. This blockage inhibits the conformational changes required for nuclear translocation and subsequent downstream signaling, effectively silencing AHR-mediated gene expression.

AHR_Signaling_Pathway cluster_nucleus Nucleus AHR_inactive AHR-Hsp90-XAP2-p23 (Inactive Complex) AHR_active AHR-Agonist AHR_inactive->AHR_active Agonist Agonist (e.g., TCDD) Agonist->AHR_inactive Binds Antagonist Antagonist (e.g., CH-223191) Antagonist->AHR_inactive Blocks Binding ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Dimer XRE XRE (DNA) AHR_ARNT->XRE Binds Gene_Expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Expression Initiates

Figure 1: AHR Signaling Pathway and Point of Antagonist Action.
Q2: What is a typical starting concentration range for an AHR antagonist in cell culture experiments?

A2: For a potent AHR antagonist like CH-223191, a common starting concentration range is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell type, the specific agonist being used, and its concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store AHR antagonist stock solutions?

A3: Most AHR antagonists, including CH-223191, are soluble in organic solvents like DMSO.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solution: When preparing your working concentrations for experiments, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable antagonist effect 1. Suboptimal Antagonist Concentration: The concentration may be too low to effectively compete with the agonist. 2. Agonist Concentration Too High: The agonist concentration may be saturating the AHR, making it difficult for the antagonist to compete. 3. Compound Degradation: The antagonist may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of antagonist concentrations. 2. Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50). 3. Prepare fresh stock solutions from a reliable source.
Cell Toxicity Observed 1. High Antagonist Concentration: The antagonist itself may be toxic at higher concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the antagonist. 2. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate pipetting can lead to variations in the final concentrations of the antagonist and agonist. 2. Cell Plating Inconsistency: Uneven cell seeding can result in variable responses. 3. Compound Precipitation: The antagonist may be precipitating out of the solution in the culture medium.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before plating. 3. Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system if possible.

Experimental Protocols & Data

Protocol 1: Determining the Optimal AHR Antagonist Concentration

This protocol describes a general workflow for identifying the optimal concentration of an AHR antagonist using a reporter gene assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 1. Seed cells containing an XRE-driven reporter (e.g., luciferase) A2 2. Prepare serial dilutions of AHR antagonist B1 3. Pre-treat cells with antagonist concentrations for a set duration A2->B1 B2 4. Add a fixed concentration of AHR agonist (e.g., TCDD at EC50) B1->B2 B3 5. Incubate for a period (e.g., 18-24 hours) B2->B3 C1 6. Lyse cells and measure reporter gene activity (e.g., luminescence) B3->C1 C2 7. Plot reporter activity vs. antagonist concentration C1->C2 C3 8. Determine the IC50 value C2->C3

Figure 2: Workflow for Optimizing Antagonist Concentration.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 cells stably transfected with an XRE-luciferase reporter construct) in a 96-well plate and allow them to adhere overnight.

  • Antagonist Preparation: Prepare a series of dilutions of the AHR antagonist in cell culture medium.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different antagonist concentrations. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Agonist Treatment: Add a fixed concentration of an AHR agonist (e.g., TCDD at a concentration that gives a strong but not maximal response, such as the EC80) to the wells. Include appropriate controls (vehicle only, agonist only).

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Measurement: Lyse the cells and measure the reporter activity (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter activity against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response).

Quantitative Data for CH-223191

The following table summarizes key quantitative data for the AHR antagonist CH-223191 from various studies.

Parameter Value Cell Line / System Notes
IC50 ~30 nMMouse Hepatoma (Hepa-1c1c7) cellsFor inhibition of TCDD-induced CYP1A1 expression.
IC50 ~3 µMHuman Hepatoma (HepG2) cellsFor inhibition of TCDD-induced reporter gene expression.
Solubility > 53.7 mg/mLIn DMSO
Solubility < 0.01 mg/mLIn Water
Working Concentration 1 - 10 µMVarious cell linesA commonly used range in cell culture experiments.

Note: IC50 values can vary significantly between different cell lines and experimental conditions (e.g., agonist concentration, incubation time). It is essential to determine the IC50 for your specific system.

Troubleshooting off-target effects of AHR antagonist 5 hemimaleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Aryl Hydrocarbon Receptor (AHR) antagonist, GNF351 (previously referred to as AHR antagonist 5 hemimaleate). This guide is intended for scientists and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GNF351?

GNF351 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). It functions by directly competing with AHR agonists for binding to the ligand-binding pocket of the receptor. This prevents the conformational changes required for AHR's nuclear translocation and subsequent dimerization with the AHR Nuclear Translocator (ARNT), thereby inhibiting the transcription of AHR target genes. GNF351 has been shown to be a full antagonist with minimal partial agonist activity.[1][2][3]

Q2: What is the recommended concentration range for GNF351 in cell culture experiments?

The effective concentration of GNF351 can vary depending on the cell type, experimental conditions, and the concentration of AHR agonists being used. A typical starting point for in vitro experiments is in the low nanomolar to low micromolar range. The reported IC50 value for GNF351 competing with a photoaffinity AHR ligand is 62 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store GNF351?

GNF351 is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For stock solutions, it is recommended to dissolve GNF351 in high-quality, anhydrous DMSO to a concentration of at least 10 mM. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Be aware that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your experiment should be kept low (typically below 0.1%).

Q4: Is GNF351 known to have off-target effects?

While GNF351 is designed to be a selective AHR antagonist, like any small molecule inhibitor, it has the potential for off-target effects, particularly at higher concentrations. Comprehensive off-target screening data for GNF351 is not widely available in the public domain. However, studies have shown it to have minimal toxicity in mouse and human keratinocytes.[1] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of GNF351 and to include appropriate experimental controls.

Q5: What are the known effects of GNF351 on cell proliferation?

GNF351 has been observed to reduce the percentage of Ki67-positive cells, indicating an anti-proliferative effect in human primary keratinocytes at a concentration of 500 nM over 48 hours.[1] The AHR pathway itself is involved in cell cycle regulation, and its inhibition can therefore impact cell proliferation.[5]

Troubleshooting Guide

This guide addresses common problems that may be encountered when using GNF351 in your experiments.

Problem Possible Cause Recommended Solution
No observable effect of GNF351 Compound inactivity: Improper storage or handling may have led to degradation.- Ensure GNF351 has been stored correctly (protected from light, at the recommended temperature).- Prepare fresh stock solutions from a new vial.- Confirm the activity of GNF351 in a well-established AHR reporter assay.
Suboptimal concentration: The concentration of GNF351 may be too low to effectively antagonize the AHR in your system.- Perform a dose-response experiment to determine the optimal concentration.- Ensure the concentration is sufficient to compete with any endogenous or exogenous AHR agonists present.
Cellular resistance: Some cell lines may have lower AHR expression or altered AHR signaling pathways.- Confirm AHR expression in your cell line by Western blot or qPCR.- Use a positive control cell line known to be responsive to AHR modulation.
Poor bioavailability (in vivo): GNF351 has poor oral bioavailability and is subject to extensive metabolism.[6][7]- For in vivo studies, consider alternative routes of administration or formulation strategies.- Be aware that systemic effects may be limited.[6][7]
Unexpected or off-target effects High concentration: Using GNF351 at concentrations significantly above the IC50 can increase the likelihood of off-target effects.- Use the lowest effective concentration determined from a dose-response curve.- Include a "GNF351 only" control group to assess its effects in the absence of an AHR agonist.
AHR-independent effects: The observed phenotype may not be mediated by AHR antagonism.- Use a rescue experiment by overexpressing AHR to see if the phenotype is reversed.- Employ a structurally unrelated AHR antagonist as a control to see if it phenocopies the effect of GNF351.- Utilize AHR knockout/knockdown cells to confirm that the effect is AHR-dependent.
Vehicle (DMSO) toxicity: The concentration of DMSO used to dissolve GNF351 may be causing cellular stress or toxicity.- Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).- Include a vehicle-only control group in your experiments.
Compound precipitation in media Poor solubility: GNF351 may precipitate out of the cell culture medium, especially at higher concentrations.- Ensure the stock solution is fully dissolved before diluting in media.- Pre-warm the cell culture medium before adding the GNF351 stock solution.- Vortex the diluted solution gently before adding to the cells.- Visually inspect the media for any signs of precipitation.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol can be used to assess the cytotoxicity of GNF351.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of GNF351 (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

AHR Reporter Gene Assay

This protocol is used to confirm the AHR antagonist activity of GNF351.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with an AHR-responsive reporter plasmid (containing Dioxin Response Elements, DREs, driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of GNF351 for 1 hour. Then, add a known AHR agonist (e.g., TCDD or FICZ) and incubate for another 18-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the GNF351 concentration to determine the IC50 value.

Visualizations

AHR Signaling Pathway and GNF351 Inhibition

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Ligand AHR Agonist Ligand->AHR_complex Binds GNF351 GNF351 GNF351->AHR_complex Blocks Binding DRE DRE (DNA) AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Activates

Caption: AHR signaling pathway and the inhibitory mechanism of GNF351.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result with GNF351 Check_Concentration Is the GNF351 concentration in the optimal range? Start->Check_Concentration Check_Controls Are proper controls included? (Vehicle, Unrelated Antagonist) Check_Concentration->Check_Controls Yes Optimize_Conc Perform Dose-Response Experiment Check_Concentration->Optimize_Conc No Check_AHR Is the effect AHR-dependent? Check_Controls->Check_AHR Yes Implement_Controls Include Additional Controls Check_Controls->Implement_Controls No Off_Target Potential Off-Target Effect Check_AHR->Off_Target No On_Target Likely On-Target AHR-mediated Effect Check_AHR->On_Target Yes AHR_Knockdown Use AHR Knockdown/ Knockout Cells Off_Target->AHR_Knockdown Report Consult Literature & Report Findings Off_Target->Report On_Target->Report Optimize_Conc->Start Implement_Controls->Start AHR_Knockdown->Check_AHR

Caption: A logical workflow for troubleshooting unexpected results with GNF351.

References

Technical Support Center: Overcoming Resistance to AHR Antagonist 5 Hemimaleate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the Aryl Hydrocarbon Receptor (AHR) antagonist 5 hemimaleate (also known as IK-175). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this potent AHR inhibitor in cancer research.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with AHR antagonist 5 hemimaleate.

Issue Potential Cause Troubleshooting Steps
1. Inconsistent or weaker than expected inhibition of AHR activity. a. Compound Degradation: Improper storage or handling of this compound. b. Suboptimal Concentration: The concentration used may not be optimal for the specific cell line. c. High Endogenous AHR Ligand Production: Cancer cells may produce high levels of endogenous AHR ligands (e.g., kynurenine), requiring higher antagonist concentrations. d. Cell Line Specificity: The expression and activity of AHR can vary significantly between different cancer cell lines.a. Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh stock solutions regularly. b. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. c. Measure Endogenous Ligands: If possible, quantify kynurenine (B1673888) levels in your cell culture medium. d. Characterize AHR Expression: Confirm AHR expression levels in your cell line via Western blot or qPCR.
2. High variability between experimental replicates. a. Inconsistent Cell Seeding: Uneven cell numbers across wells. b. Inaccurate Pipetting: Errors in dispensing the antagonist or other reagents. c. Cell Health: Poor cell viability or health can lead to inconsistent responses. d. Edge Effects in Plates: Evaporation in the outer wells of a multi-well plate.a. Cell Counting: Ensure accurate cell counting and even distribution when seeding plates. b. Pipetting Technique: Use calibrated pipettes and proper technique. c. Monitor Cell Viability: Regularly check cell morphology and perform viability assays (e.g., Trypan Blue, MTT). d. Plate Layout: Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS to minimize evaporation.
3. Unexpected or off-target effects observed. a. Non-specific Binding: The antagonist may interact with other cellular targets at high concentrations. b. Solvent Effects: The vehicle (e.g., DMSO) may have effects on the cells at higher concentrations.a. Titrate Concentration: Use the lowest effective concentration of the antagonist. b. Vehicle Control: Always include a vehicle-only control in your experiments to account for any effects of the solvent. c. Alternative Antagonist: Compare results with a structurally different AHR antagonist to confirm AHR-specific effects.
4. Development of resistance to this compound over time. a. Upregulation of AHR Expression: Cells may compensate by increasing AHR expression. b. Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent AHR inhibition.[1] c. Mutations in AHR: Although less common, mutations in the AHR ligand-binding domain could alter antagonist binding.a. Monitor AHR Levels: Periodically check AHR protein levels in long-term cultures. b. Pathway Analysis: Investigate potential bypass pathways (e.g., Src, PI3K/Akt, MEK/Erk) using phospho-protein analysis or specific inhibitors.[1] c. Combination Therapy: Consider combining the AHR antagonist with inhibitors of potential bypass pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as IK-175, is a selective and orally active AHR inhibitor.[2] Its primary mechanism of action is to block the translocation of the AHR from the cytoplasm to the nucleus, thereby preventing the transcription of AHR target genes.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The IC50 of this compound is reported to be less than 0.5 µM, with specific values in human and rodent cell lines ranging from approximately 35 to 150 nM.[2][3] A good starting point for in vitro experiments is to perform a dose-response curve ranging from 10 nM to 1 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I confirm that this compound is effectively inhibiting the AHR pathway in my cells?

A3: A common and reliable method is to measure the expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1).[4][5] You can pre-treat your cells with an AHR agonist (e.g., TCDD, β-naphthoflavone, or kynurenine) to induce CYP1A1 expression and then co-treat with this compound to observe the inhibition of this induction.[1][5] This can be assessed at the mRNA level (qPCR) or protein level (Western blot or enzymatic activity assays like the EROD assay).[6][7]

Q4: Are there known off-target effects for this antagonist?

A4: IK-175 is reported to be highly selective for AHR and inactive in a broad panel of kinases, receptors, and transporters.[8] However, as with any small molecule inhibitor, it is crucial to use the lowest effective concentration to minimize the potential for off-target effects.

Q5: Can this compound be used in combination with other anti-cancer therapies?

A5: Yes, studies have shown that this compound can significantly inhibit tumor growth when combined with checkpoint inhibitors like anti-PD-1 antibodies.[3] This suggests a synergistic effect, potentially by modulating the tumor microenvironment and enhancing anti-tumor immunity.[4][8]

Data Presentation

Table 1: In Vitro Activity of this compound (IK-175)

Parameter Value Cell Lines Reference
IC50 < 0.5 µMNot specified[3]
IC50 ~35 - 150 nMHuman and rodent cell lines[2]
IC50 91 nMHuman HepG2 cells (DRE-luciferase reporter assay)[9]

Table 2: In Vivo Efficacy of this compound

Treatment Animal Model Effect Reference
AHR antagonist 5 (10 mg/kg; p.o.; daily for 3 weeks) + anti-PD-1Syngeneic mouse models of colorectal cancer and melanomaSignificant inhibition of tumor growth compared to anti-PD-1 alone[3][4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CYP1A1 Induction Assay

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the antagonist in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.6 nM, 7.8 nM).

  • Prepare a solution of an AHR agonist (e.g., 10 nM TCDD or 1 µM β-naphthoflavone) in cell culture medium.

3. Treatment:

  • Remove the old medium from the cells.

  • Add the diluted this compound to the respective wells.

  • Include a vehicle control (DMSO at the same final concentration as the highest antagonist concentration) and a positive control (agonist only).

  • Incubate for 1 hour.

  • Add the AHR agonist to all wells except the vehicle control.

  • Incubate for an additional 24 hours.

4. Measurement of CYP1A1 Expression (qPCR):

  • Lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qPCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of CYP1A1 normalized to the housekeeping gene.

5. Data Analysis:

  • Plot the percentage of inhibition of CYP1A1 induction against the log concentration of the antagonist.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for AHR Nuclear Translocation

1. Cell Treatment:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle for 1 hour.

  • Add an AHR agonist (e.g., 10 nM TCDD) and incubate for 1-2 hours.

2. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

3. Western Blotting:

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against AHR.

  • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Analysis:

  • Compare the intensity of the AHR band in the nuclear fraction of treated cells versus control cells to assess the inhibition of nuclear translocation.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23-Src Complex AHR_active Activated AHR AHR_complex->AHR_active Conformational Change Ligand Endogenous/ Xenobiotic Ligand Ligand->AHR_complex Activates Antagonist AHR Antagonist 5 Hemimaleate Antagonist->AHR_complex Inhibits Activation ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Dimerizes with ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Induces Resistance Resistance, Proliferation, Immune Suppression Target_Genes->Resistance

Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with serial dilutions of This compound + Vehicle Control incubation1->treatment incubation2 Incubate 1h treatment->incubation2 agonist Add AHR Agonist (e.g., TCDD) incubation2->agonist incubation3 Incubate 24h agonist->incubation3 rna_extraction RNA Extraction incubation3->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR for CYP1A1 and Housekeeping Gene cDNA_synthesis->qPCR analysis Data Analysis: Calculate Relative Expression qPCR->analysis end Determine IC50 analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms AHR_Antagonist AHR Antagonist 5 Hemimaleate AHR_Pathway AHR Signaling Pathway AHR_Antagonist->AHR_Pathway Inhibits Cancer_Cell_Survival Reduced Cancer Cell Survival/Proliferation AHR_Pathway->Cancer_Cell_Survival Leads to Resistance Acquired Resistance Cancer_Cell_Survival->Resistance Can lead to Upregulation Upregulation of AHR Expression Resistance->Upregulation Bypass Activation of Bypass Signaling Pathways (Src, PI3K/Akt, MEK/Erk) Resistance->Bypass Mutation AHR Mutation Resistance->Mutation

Caption: Logical relationship of potential mechanisms for acquired resistance to AHR antagonists.

References

Technical Support Center: Enhancing In Vivo Delivery of AHR Antagonist 5 Hemimaleate (IK-175)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of AHR antagonist 5 hemimaleate, also known as IK-175. This potent and orally active aryl hydrocarbon receptor (AHR) antagonist offers significant potential in preclinical research, particularly in immunology and oncology.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound (IK-175) and what is its mechanism of action?

A1: this compound (IK-175) is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), with an IC50 of less than 0.5 µM.[1][2][3] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular metabolism.[5][6][7][8] In a latent state, AHR resides in the cytoplasm in a complex with chaperone proteins.[6][8] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes.[5][9] IK-175 acts by competitively binding to the AHR, preventing its activation and nuclear translocation, thereby inhibiting the downstream signaling cascade.[4][10] This mechanism is being explored for its therapeutic potential in various diseases, including cancer.[][12]

Q2: this compound is described as "orally active." What potential challenges in oral delivery might I still encounter?

A2: While "orally active" indicates that the compound can be absorbed after oral administration to produce a biological effect, researchers may still face challenges in achieving optimal and consistent exposure in preclinical models.[1][3] Potential issues include:

  • Poor Aqueous Solubility: Many small molecule inhibitors, including AHR antagonists, are hydrophobic, which can lead to low dissolution rates in gastrointestinal fluids and consequently, poor absorption.[13][14][15]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, which can significantly reduce its bioavailability.[13]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen, limiting its net absorption.[13][15]

  • Variability in Animal Models: Differences in the physiology of the gastrointestinal tract and metabolic enzyme activity across different animal species and even strains can lead to variable pharmacokinetic profiles.[16][17]

Q3: What are the initial steps to take if I observe low efficacy or high variability in my in vivo experiments?

A3: If you are experiencing inconsistent results, a systematic evaluation of your experimental procedures is recommended. Key areas to investigate include:

  • Formulation and Administration: Ensure the formulation is homogenous and the administration technique is consistent. For oral gavage, proper technique is crucial to avoid accidental tracheal administration.[18]

  • Pharmacokinetics: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of the compound in the plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model.[19]

  • Dose-Response Relationship: Perform a dose-ranging study to establish a clear relationship between the administered dose and the observed biological effect.[19]

  • Animal Health: Monitor the health and stress levels of the animals, as these factors can influence drug metabolism and overall experimental outcomes.[17]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound.

Issue Potential Cause Recommended Solution
Low or no detectable plasma concentration after oral administration. Poor Solubility and Dissolution: The compound is not dissolving sufficiently in the gastrointestinal tract.Improve Formulation:Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[13][20] • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility.[14][21] • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[20][21][22]
High First-Pass Metabolism: The compound is being rapidly metabolized in the liver or gut wall.Investigate Metabolic Stability: • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways. • Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.[13]
Efflux Transporter Activity: The compound is being pumped out of intestinal cells.Assess Transporter Interaction: • Use in vitro models like Caco-2 cell monolayers to determine if the compound is a substrate for efflux transporters such as P-gp.
High variability in plasma concentrations between animals. Inconsistent Formulation: The drug is not uniformly suspended or dissolved in the vehicle.Optimize Formulation Preparation: • Ensure thorough mixing, sonication, or heating (if appropriate for the vehicle) to achieve a homogenous suspension or solution. • Prepare the formulation fresh before each use if stability is a concern.
Inaccurate Dosing: Variations in the administered volume or concentration.Refine Dosing Technique: • Calibrate pipettes and syringes regularly. • For oral gavage, use appropriately sized feeding needles and ensure consistent delivery to the stomach.[18]
Physiological Differences: Variations in food intake, stress levels, or gut microbiome among animals.Standardize Experimental Conditions: • Acclimatize animals properly before the study.[17] • Standardize the fasting/feeding schedule, as food can affect drug absorption.[16]
Efficacy is lower than expected despite adequate plasma exposure. Suboptimal Target Engagement: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.Conduct Pharmacodynamic (PD) Studies: • Measure the expression of AHR target genes (e.g., CYP1A1) in the target tissue to confirm target engagement.[23] • Correlate the pharmacokinetic profile with the pharmacodynamic response.
Incorrect Dosing Regimen: The dosing frequency may not be optimal to maintain therapeutic concentrations.Optimize Dosing Schedule: • Use PK/PD modeling to simulate different dosing regimens and select one that maintains the drug concentration above the effective level.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for Improved Oral Bioavailability

This protocol describes a method to prepare a nanosuspension of a hydrophobic compound like this compound using a wet milling technique.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Purified water

  • Laser diffraction particle size analyzer

Procedure:

  • Prepare a pre-suspension by dispersing the this compound and a suitable stabilizer in purified water.

  • Add the pre-suspension and milling media to the milling chamber of a high-energy bead mill.

  • Mill the suspension at a controlled temperature for a specified duration. The milling time will need to be optimized to achieve the desired particle size.

  • Periodically sample the suspension and measure the particle size distribution using a laser diffraction analyzer.

  • Continue milling until the desired particle size (typically <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • This compound formulation

  • 8-10 week old mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

  • Centrifuge

  • Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimatize mice for at least one week before the experiment.[17]

  • Fast the mice for 4-6 hours prior to dosing, with free access to water.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex Ligand AHR Antagonist 5 Hemimaleate Ligand->AHR_complex Inhibition AHR_ARNT AHR:ARNT Dimer ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Gene Target Gene Transcription XRE->Gene Activation

Caption: AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Assessment

In_Vivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Formulation Development (e.g., Nanosuspension) QC Quality Control (Particle Size, Purity) Formulation->QC Dosing Oral Administration to Animal Model QC->Dosing PK_Sampling Pharmacokinetic (PK) Sampling (Blood Collection) Dosing->PK_Sampling PD_Sampling Pharmacodynamic (PD) Sampling (Tissue Collection) Dosing->PD_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Bioanalysis PD_Analysis Target Gene Expression (e.g., qPCR for CYP1A1) PD_Sampling->PD_Analysis PK_Analysis PK Data Analysis (Cmax, AUC, etc.) Bioanalysis->PK_Analysis Efficacy Efficacy Assessment (e.g., Tumor Growth) PD_Analysis->Efficacy Correlation PK_Analysis->Efficacy Correlation

Caption: Workflow for in vivo evaluation of this compound.

Troubleshooting Logic for Poor Oral Bioavailability

Troubleshooting_Bioavailability Start Low In Vivo Efficacy or High Variability Check_PK Conduct Pilot PK Study Start->Check_PK Low_Exposure Low Plasma Exposure (AUC)? Check_PK->Low_Exposure Solubility_Issue Assess Solubility & Formulation Low_Exposure->Solubility_Issue Yes Adequate_Exposure Adequate Plasma Exposure Low_Exposure->Adequate_Exposure No Metabolism_Issue Assess First-Pass Metabolism Solubility_Issue->Metabolism_Issue Improve_Formulation Improve Formulation: - Nanosuspension - Lipid-based system - ASD Solubility_Issue->Improve_Formulation Metabolism_Issue->Check_PK Improve_Formulation->Check_PK Check_PD Assess Target Engagement (PD Markers) Adequate_Exposure->Check_PD Optimize_Dose Optimize Dosing Regimen Check_PD->Optimize_Dose End Re-evaluate Efficacy Optimize_Dose->End

References

AHR antagonist 5 hemimaleate interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AHR antagonist 5 hemimaleate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as its free base form IK-175, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). Its primary mechanism of action is to block the nuclear translocation of the AHR.[1][2] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to an agonist, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes. This compound competitively binds to the AHR, preventing this nuclear translocation and subsequent gene transcription.[1][2][3][]

Q2: What are the known effects of this compound on cytokine signaling?

This compound (IK-175) has been shown to modulate cytokine profiles, particularly in immune cells. It inhibits the expression of the AHR target gene CYP1A1 and the anti-inflammatory cytokine Interleukin-22 (IL-22).[1][5] Conversely, it leads to an increase in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-9 (IL-9).[1] This shift in the cytokine balance suggests an interference with signaling pathways that regulate inflammation, such as the NF-κB and JAK/STAT pathways.

Q3: How selective is this compound?

This compound (IK-175) is reported to be a highly selective inhibitor for the AHR.[1][2] Studies have shown that it has limited activity against a broad panel of other receptors, transporters, and kinases, minimizing off-target effects.[6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and provides guidance on how to resolve them.

Issue 1: Unexpected or inconsistent changes in the activity of other signaling pathways (NF-κB, TGF-β, Wnt/β-catenin, MAPK).

  • Possible Cause 1: Crosstalk between AHR and the target pathway. The AHR pathway is known to have extensive crosstalk with numerous other signaling cascades. The observed effects may be a direct consequence of AHR inhibition. For instance, AHR has been shown to physically interact with and mutually repress the NF-κB subunit RelA.[7][8] Therefore, antagonizing AHR may lead to an increase in NF-κB activity.

  • Troubleshooting Steps:

    • Literature Review: Thoroughly research the known interactions between the AHR pathway and your signaling pathway of interest in your specific cell type or model system.

    • Positive and Negative Controls: Use a known AHR agonist (e.g., TCDD) as a positive control to confirm the expected AHR-mediated effects. Use a vehicle control (e.g., DMSO) as a negative control.

    • Dose-Response Curve: Perform a dose-response experiment with this compound to determine the optimal concentration for AHR inhibition without causing non-specific effects.

    • Time-Course Experiment: Analyze the effects at different time points to understand the dynamics of the signaling pathway interference.

  • Possible Cause 2: Cell-type specific responses. The nature of the crosstalk between AHR and other pathways can be highly dependent on the cellular context.

  • Troubleshooting Steps:

    • Characterize Your Model: Confirm the expression levels of key proteins in the AHR pathway and your target pathway in your specific cell line.

    • Compare with Published Data: Whenever possible, compare your results with published data from similar experimental systems.

Issue 2: No observable effect of this compound on the target pathway.

  • Possible Cause 1: Low or absent AHR expression. The cell line you are using may not express sufficient levels of AHR for the antagonist to exert a significant effect.

  • Troubleshooting Steps:

    • Verify AHR Expression: Confirm AHR protein expression by Western blot or mRNA expression by qPCR.

    • Select an Appropriate Cell Line: Choose a cell line known to have functional AHR signaling for your experiments.

  • Possible Cause 2: Insufficient antagonist concentration or incubation time. The concentration of the antagonist may be too low, or the incubation time may be too short to effectively inhibit AHR signaling.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment to find the effective concentration of the antagonist.

    • Optimize Incubation Time: Conduct a time-course experiment to determine the optimal duration of treatment.

  • Possible Cause 3: Inactive compound. The this compound may have degraded.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the compound is stored correctly according to the manufacturer's instructions.

    • Use a Fresh Stock: Prepare a fresh stock solution of the antagonist for your experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound (or its free base, IK-175) from in vitro assays.

CompoundAssay SystemAgonist UsedIC50 ValueReference
This compoundNot specifiedNot specified< 0.5 µM[9][10]
IK-175Human HepG2 cells with AHR-dependent DRE-luciferase reporterVAF347 (80 nM)91 nM[11]
IK-175Human and rodent cell linesNot specified~35-150 nM[1]

Signaling Pathway Diagrams

Below are diagrams illustrating the AHR signaling pathway and its potential points of interference with other major signaling cascades.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., TCDD, Kynurenine) AHR_complex AHR-HSP90-AIP-p23 Ligand->AHR_complex Binds AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Nuclear Translocation & Dimerization AHR_antagonist AHR antagonist 5 hemimaleate AHR_antagonist->AHR_complex Binds & Inhibits XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription Initiates

Caption: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

AHR_Crosstalk AHR AHR Pathway NFkB NF-κB Pathway AHR->NFkB Mutual Repression TGFb TGF-β Pathway AHR->TGFb Crosstalk Wnt Wnt/β-catenin Pathway AHR->Wnt Complex Interaction MAPK MAPK Pathway AHR->MAPK Bidirectional Crosstalk AHR_antagonist AHR antagonist 5 hemimaleate AHR_antagonist->AHR Inhibits

Caption: Crosstalk between AHR and other major signaling pathways.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the interference of this compound with other signaling pathways.

Western Blot Analysis of Pathway-Specific Protein Phosphorylation

This protocol is designed to assess the effect of this compound on the activation of signaling pathways by measuring the phosphorylation status of key proteins.

  • Workflow Diagram:

Western_Blot_Workflow step1 1. Cell Culture & Treatment step2 2. Cell Lysis step1->step2 step3 3. Protein Quantification step2->step3 step4 4. SDS-PAGE step3->step4 step5 5. Protein Transfer step4->step5 step6 6. Antibody Incubation step5->step6 step7 7. Detection step6->step7

Caption: Western Blot experimental workflow.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for a predetermined time. Include a vehicle control and a positive control (a known activator of the pathway of interest).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of your protein of interest (e.g., phospho-p65 for NF-κB, phospho-SMAD2 for TGF-β, active β-catenin for Wnt, phospho-ERK1/2 for MAPK). Also, probe for the total protein as a loading control.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13][14]

Luciferase Reporter Assay for Pathway Activity

This protocol measures the transcriptional activity of a signaling pathway using a luciferase reporter construct.

  • Workflow Diagram:

Luciferase_Assay_Workflow step1 1. Transfection with Reporter Construct step2 2. Cell Treatment step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Luciferase Assay step3->step4 step5 5. Data Analysis step4->step5

Caption: Luciferase reporter assay experimental workflow.

  • Methodology:

    • Cell Transfection: Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a response element for your pathway of interest (e.g., NF-κB response element, TCF/LEF response element for Wnt) and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Cell Treatment: After 24-48 hours, treat the cells with this compound, a pathway activator (positive control), and a vehicle control.

    • Cell Lysis: Lyse the cells using a passive lysis buffer.

    • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15][16][17][18][19]

Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol is used to determine if AHR (or other proteins in its complex) physically interacts with key proteins of another signaling pathway.

  • Workflow Diagram:

CoIP_Workflow step1 1. Cell Lysis step2 2. Pre-clearing step1->step2 step3 3. Immunoprecipitation step2->step3 step4 4. Washing step3->step4 step5 5. Elution & Western Blot step4->step5

Caption: Co-Immunoprecipitation experimental workflow.

  • Methodology:

    • Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your "bait" protein (e.g., AHR or a key protein in the other pathway).

    • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution and Western Blot: Elute the protein complexes from the beads and analyze the "prey" protein by Western blotting using an antibody specific to the suspected interacting partner.[20][21][22][23]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol quantifies the mRNA levels of target genes of a specific signaling pathway to assess the impact of this compound.

  • Workflow Diagram:

qPCR_Workflow step1 1. Cell Treatment step2 2. RNA Extraction step1->step2 step3 3. cDNA Synthesis step2->step3 step4 4. qPCR step3->step4 step5 5. Data Analysis step4->step5

Caption: qPCR experimental workflow.

  • Methodology:

    • Cell Treatment: Treat cells with this compound as described in the Western blot protocol.

    • RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[24][25][26][27]

References

Technical Support Center: Cell Viability Assays with AHR Antagonist GNF351

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing the Aryl Hydrocarbon Receptor (AHR) antagonist, GNF351, in cell viability and proliferation assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is GNF351 and what is its primary mechanism of action?

A1: GNF351 is a potent, cell-permeable, and full antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its primary mechanism involves directly competing with AHR agonists (such as toxins like TCDD or endogenous ligands) for the ligand-binding pocket of the receptor.[3][4] By occupying this pocket, GNF351 prevents the conformational changes required for the AHR to translocate into the nucleus, form a heterodimer with the ARNT protein, and initiate the transcription of target genes.[5][6] It effectively inhibits both dioxin response element (DRE)-dependent and -independent AHR activities.[1][7]

Q2: What is the IC₅₀ of GNF351?

A2: GNF351 has a reported IC₅₀ of approximately 62 nM for binding to the human AHR in cell-free assays.[2][3] In cell-based reporter assays, it has been shown to repress AHR transcriptional activity with an IC₅₀ of 8.5 nM in HepG2 cells.

Q3: How should I prepare and store GNF351 stock solutions?

A3: GNF351 is soluble in DMSO.[2][3]

  • Preparation: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the GNF351 powder in fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can significantly reduce solubility.[3] If you observe precipitation, gentle warming or sonication may be used to aid dissolution.[1][2]

  • Storage: Store the powder at -20°C for up to three years.[3] Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3]

Q4: At what concentration should I use GNF351 in my cell viability assay?

A4: The optimal concentration is cell-type and experiment-dependent. A common starting point is to perform a dose-response curve. Based on published data:

  • A concentration of 500 nM was shown to significantly reduce the percentage of Ki67-positive cells and cell number in human keratinocytes after 48 hours.[1][2]

  • Concentrations around 1 µM have been used to effectively antagonize AHR-mediated gene expression in SH-SY5Y cells.[8]

  • For blocking AHR-mediated effects, a concentration of 0.25 µM has been used successfully.[4]

It is recommended to test a range from 100 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: Does GNF351 have any agonist activity or inherent toxicity?

A5: GNF351 is considered a pure antagonist and lacks agonist activity, even at higher concentrations. It is reported to have minimal toxicity in mouse and human keratinocytes.[1][2][9] However, some studies have noted that other AHR antagonists can affect cell proliferation, so it is crucial to include proper vehicle controls and assess baseline toxicity in your specific cell line.[10] Unexpected cytotoxicity may be due to the DMSO vehicle at higher concentrations.

Quantitative Data Summary

The following tables provide key quantitative information for GNF351.

Table 1: Physicochemical and Potency Data for GNF351

PropertyValueReference(s)
Molecular Weight 411.50 g/mol [2]
CAS Number 1227634-69-6[2]
Purity ≥98% (by HPLC)
IC₅₀ (AHR Binding) 62 nM[2][3]
IC₅₀ (DRE Reporter Assay) 8.5 nM (in HepG2 40/6 cells)

Table 2: Recommended Storage Conditions

FormatTemperatureDurationReference(s)
Powder -20°C3 years[2][3]
In Solvent (e.g., DMSO) -80°C1 year[3]
In Solvent (e.g., DMSO) -20°C1 month[3]

Signaling Pathways and Workflows

AHR_Signaling_Pathway AHR Signaling Pathway and GNF351 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR Complex (AHR + HSP90 + XAP2) Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change Ligand AHR Agonist (e.g., TCDD, Kynurenine) Ligand->AHR_complex Binds GNF351 GNF351 (Antagonist) GNF351->AHR_complex Blocks Binding ARNT ARNT Activated_AHR->ARNT Translocates & Heterodimerizes with Dimer AHR/ARNT Heterodimer DRE DRE (DNA Response Element) Dimer->DRE Binds Transcription Target Gene Transcription (e.g., CYP1A1, IL6) DRE->Transcription Induces

Caption: Canonical AHR signaling pathway and the inhibitory action of GNF351.

Viability_Assay_Workflow Experimental Workflow: Cell Viability Assay with GNF351 cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout A Seed cells in a 96-well plate B Allow cells to adhere (overnight incubation) A->B C Prepare serial dilutions of GNF351 and controls (Vehicle, Positive/Negative) D Remove old media and add media containing treatments C->D E Incubate for desired duration (e.g., 24-72h) D->E F Add viability reagent (e.g., MTT, Resazurin) G Incubate as per reagent protocol F->G H Measure signal (Absorbance/Fluorescence) G->H I Analyze data: Normalize to vehicle control, calculate % viability H->I

Caption: Step-by-step workflow for a typical cell viability experiment using GNF351.

Troubleshooting Guide

Q: I observed a precipitate in the cell culture medium after adding GNF351. What should I do?

A: This is likely due to the poor aqueous solubility of GNF351.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid both solvent toxicity and drug precipitation.

  • Pre-dilution Strategy: Instead of adding a highly concentrated stock directly to the well, first dilute the GNF351 stock in a larger volume of culture medium, mix thoroughly, and then add this to the cells.

  • Sonication: Briefly sonicate your stock solution before preparing working dilutions to ensure it is fully dissolved.[1]

Q: My vehicle control (DMSO) is showing significant cytotoxicity. How can I fix this?

A: Different cell lines have varying sensitivities to DMSO.

  • Lower DMSO Concentration: The most effective solution is to reduce the final DMSO concentration. Aim for a final concentration of 0.1% or lower if your cells are sensitive. This may require using a lower concentration stock solution.

  • Run a DMSO Toxicity Curve: Before starting your experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.

Q: I am not observing any effect of GNF351 on cell viability, even at high concentrations. Why?

A: This could be due to several factors.

  • AHR Pathway Independence: The proliferation of your cell line may not be dependent on AHR signaling. GNF351 is a specific AHR antagonist and will not have an effect if the AHR pathway is not active or not involved in regulating the viability of your cells.

  • Inactive Compound: Ensure your GNF351 has been stored correctly and has not degraded. If in doubt, test its activity in a system where AHR is known to be active, such as a luciferase reporter assay with an AHR agonist.[11]

  • Insufficient Incubation Time: The effects on cell viability or proliferation may take time to manifest. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).

  • Cell Density: High cell density can sometimes mask antiproliferative effects. Ensure you are seeding cells at a density that allows for logarithmic growth throughout the experiment.

Troubleshooting_Flowchart Troubleshooting Logic for GNF351 Viability Assays Start Problem with Viability Assay? HighBackground High Background or Unexpected Toxicity? Start->HighBackground Yes NoEffect No Effect Observed? Start->NoEffect No VehicleToxic Is Vehicle (DMSO) Control Toxic? HighBackground->VehicleToxic AHR_Dependence Is cell viability AHR-dependent? NoEffect->AHR_Dependence Precipitate Precipitate Observed in Media? VehicleToxic->Precipitate No Sol_ReduceDMSO Solution: Lower final DMSO % (e.g., <0.1%) VehicleToxic->Sol_ReduceDMSO Yes Sol_CheckSolubility Solution: Check stock solution. Pre-dilute in media. Precipitate->Sol_CheckSolubility Yes CompoundActivity Is GNF351 active? AHR_Dependence->CompoundActivity Yes Sol_ValidateTarget Action: Confirm AHR expression and pathway activity. AHR_Dependence->Sol_ValidateTarget Unsure Exp_Params Are experimental parameters optimal? CompoundActivity->Exp_Params Yes Sol_ValidateCompound Action: Test GNF351 in a positive control system. CompoundActivity->Sol_ValidateCompound Unsure Sol_OptimizeAssay Action: Optimize incubation time and cell density. Exp_Params->Sol_OptimizeAssay

Caption: A logical flowchart to diagnose and resolve common experimental issues.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[12]

Materials:

  • GNF351 powder

  • Anhydrous DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS, filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GNF351 in anhydrous DMSO.

    • Perform serial dilutions of the GNF351 stock in culture medium to achieve 2X the final desired concentrations.

    • Prepare a vehicle control with the same final DMSO concentration as the highest GNF351 dose.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[12]

    • After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at 570 nm.

    • Subtract the background absorbance from a blank well (medium, MTT, and solubilization buffer only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control_Cells) * 100

    • Plot the dose-response curve to determine the IC₅₀ if applicable.

References

AHR antagonist 5 hemimaleate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AHR antagonist 5 hemimaleate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for quality control and purity assessment.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?

A1: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid affecting your biological system.

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that your stock solutions are stored correctly at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. For in-vivo experiments, it is recommended to prepare fresh working solutions daily.

  • Off-Target Effects: At high concentrations, small molecules can sometimes exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay.

  • Assay Interference: The compound itself might interfere with your assay readout. For fluorescence-based assays, check for autofluorescence of the compound. For absorbance-based assays, the color of the compound solution could interfere with measurements.

Q3: How can I confirm the identity and purity of my batch of this compound?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data should be compared against a certified reference standard or the supplier's certificate of analysis.

Q4: What are the typical storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Quality Control and Purity Assessment

The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Below are typical specifications and detailed protocols for its assessment.

Data Presentation: Purity and Identity Specifications

The following table summarizes the typical quality control specifications for this compound.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMRConforms to the structure
Purity HPLC (UV, 254 nm)≥ 98.0%
Mass Identity LC-MS (ESI+)Conforms to the expected molecular weight
Elemental Composition Elemental AnalysisWithin ± 0.4% of the theoretical values
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in DMSO.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method confirms the molecular weight of this compound.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Expected [M+H]⁺: 442.2 (for the free base).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: ~5 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the ¹H spectrum. The resulting spectrum should be consistent with the known structure of this compound.

4. Elemental Analysis for Compositional Purity

This analysis determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound, which should match the theoretical values for its chemical formula (C₂₅H₂₄FN₇ · 0.5 C₄H₄O₄).

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause A: Contamination.

    • Troubleshooting: Ensure all solvents and glassware are clean. Run a blank injection (solvent only) to check for system contamination.

  • Possible Cause B: Compound Degradation.

    • Troubleshooting: Prepare a fresh sample solution. If the unexpected peaks persist and grow over time, it may indicate instability in the solvent. Consider using a different solvent for sample preparation if possible.

  • Possible Cause C: Poor Peak Shape (Tailing or Fronting).

    • Troubleshooting: This may be due to column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH. Try injecting a smaller sample volume. Ensure the mobile phase pH is suitable for the analyte.

Issue 2: No or Low Signal in LC-MS

  • Possible Cause A: Poor Ionization.

    • Troubleshooting: this compound should ionize well in positive mode. Ensure the ESI source is clean and optimized. Try adjusting the mobile phase additives (e.g., formic acid concentration) to improve ionization efficiency.

  • Possible Cause B: Compound Instability in the Source.

    • Troubleshooting: Some compounds can be thermally labile. Try reducing the ion source temperature.

Issue 3: In vivo experiment failure despite in vitro success.

  • Possible Cause A: Poor Bioavailability.

    • Troubleshooting: The formulation used for in vivo administration is critical. For oral administration, ensure the compound is adequately solubilized. A common formulation is a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.1% Tween 80.

  • Possible Cause B: Rapid Metabolism.

    • Troubleshooting: The compound may be rapidly metabolized in vivo. Pharmacokinetic studies may be necessary to determine the compound's half-life and optimal dosing regimen.

Visualizations

AHR Canonical Signaling Pathway

AHR_Signaling_Pathway AHR Canonical Signaling Pathway AHR_complex Inactive AHR Complex (AHR, HSP90, XAP2, p23) AHR_antagonist_complex AHR-Antagonist Complex AHR_complex->AHR_antagonist_complex Nuclear Translocation Ligand AHR Antagonist 5 Hemimaleate Ligand->AHR_complex ARNT ARNT AHR_antagonist_complex->ARNT Prevents Heterodimerization XRE Xenobiotic Response Element (XRE) ARNT->XRE Binding Blocked Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Inhibition QC_Workflow Quality Control Workflow for this compound start Receive Sample visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Purity) visual->hplc lcms LC-MS Analysis (Identity - MW) visual->lcms nmr NMR Spectroscopy (Identity - Structure) visual->nmr elemental Elemental Analysis (Composition) visual->elemental pass Pass hplc->pass fail Fail hplc->fail Out of Specification lcms->pass lcms->fail Incorrect Mass nmr->pass nmr->fail Incorrect Structure elemental->pass elemental->fail Incorrect Composition release Release for Use pass->release All Tests Pass investigate Investigate & Re-test fail->investigate

Validation & Comparative

A Head-to-Head Comparison of AHR Antagonists: GNF351 vs. CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific Aryl Hydrocarbon Receptor (AHR) antagonist is critical for investigating AHR signaling and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used AHR antagonists, GNF351 and CH-223191, focusing on their inhibitory performance, mechanisms of action, and supporting experimental data.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous compounds. Dysregulation of the AHR pathway has been implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases, making AHR antagonists valuable tools for both basic research and drug discovery.

Performance Comparison at a Glance

This table summarizes the key quantitative data for GNF351 and CH-223191, offering a direct comparison of their potency in inhibiting AHR activity.

FeatureGNF351CH-223191
IC50 (DRE-Luciferase Reporter Assay) 8.5 nM (in HepG2 40/6 cells)[1]30 nM (TCDD-induced)[2]
IC50 (Ligand Binding Assay) 62 nM (competes with a photoaffinity AHR ligand)[3]496 ± 82 nM (Kd determined by Microscale Thermophoresis)[4]
Agonist Activity Minimal to no agonist activity observed[2]Pure antagonist, does not stimulate AHR-dependent transcription[2]
Ligand Selectivity Broadly antagonizes multiple classes of AHR agonists[2]Exhibits ligand-selective antagonism, more effective against halogenated aromatic hydrocarbons (e.g., TCDD) than other classes of agonists[2]

Mechanism of Action and Specificity

Both GNF351 and CH-223191 act as competitive antagonists, binding to the ligand-binding pocket of the AHR and preventing its activation by agonists. This inhibition subsequently blocks the nuclear translocation of the AHR and its dimerization with the AHR Nuclear Translocator (ARNT), thereby preventing the transcription of AHR target genes such as Cytochrome P450 1A1 (CYP1A1).

A key difference lies in their ligand selectivity. CH-223191 has been shown to be a ligand-selective antagonist, demonstrating greater efficacy in blocking the effects of halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) compared to other agonist classes. In contrast, GNF351 appears to be a more broad-spectrum antagonist, capable of inhibiting a wider range of AHR agonists.[2]

Visualizing the AHR Inhibition Pathway

The following diagram illustrates the canonical AHR signaling pathway and the points of inhibition by antagonists like GNF351 and CH-223191.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Agonist (e.g., TCDD) AHR_complex Inactive AHR Complex (AHR, Hsp90, AIP, p23) Ligand->AHR_complex Binds to AHR Active_AHR Active AHR AHR_complex->Active_AHR Conformational Change & Chaperone Dissociation Antagonist GNF351 or CH-223191 Antagonist->AHR_complex Competitive Binding AHR_ARNT AHR:ARNT Heterodimer Active_AHR->AHR_ARNT cluster_nucleus cluster_nucleus ARNT ARNT ARNT->AHR_ARNT DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates

AHR signaling pathway and antagonist inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize AHR antagonists.

Dioxin Response Element (DRE) Luciferase Reporter Assay

This cell-based assay is a common method to quantify the activation or inhibition of the AHR pathway.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with DREs. AHR activation by an agonist leads to the transcription of the luciferase gene, producing light that can be measured. Antagonists will inhibit this agonist-induced light production.

Methodology:

  • Cell Seeding: Plate AHR-responsive reporter cells (e.g., HepG2-Lucia™ AHR) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the AHR antagonist (e.g., GNF351 or CH-223191) at various concentrations for a pre-incubation period (e.g., 1 hour).

  • Agonist Stimulation: Add a known AHR agonist (e.g., TCDD) to the wells and incubate for a defined period (e.g., 4-24 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and calculate the IC50 value of the antagonist.

Competitive Ligand Binding Assay

This assay determines the ability of a compound to compete with a known ligand for binding to the AHR.

Principle: A radiolabeled or fluorescently tagged AHR ligand is incubated with a source of AHR protein (e.g., liver cytosol or purified receptor). The displacement of the labeled ligand by an unlabeled test compound (the antagonist) is measured.

Methodology (Radioligand approach):

  • Preparation: Prepare liver cytosol or purified AHR protein.

  • Incubation: Incubate the AHR preparation with a constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) and varying concentrations of the unlabeled antagonist (GNF351 or CH-223191).

  • Separation: Separate the protein-bound from the free radioligand using methods like hydroxylapatite (HAP) assay or size-exclusion chromatography.

  • Quantification: Measure the radioactivity in the protein-bound fraction using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

Quantitative PCR (qPCR) for CYP1A1 Gene Expression

This assay measures the mRNA levels of AHR target genes to assess the functional outcome of AHR inhibition.

Principle: The expression of AHR target genes, such as CYP1A1, is induced upon AHR activation. An effective antagonist will suppress this induction.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with the antagonist followed by an agonist, similar to the reporter assay.

  • RNA Extraction: Isolate total RNA from the cells using a method like TRIzol extraction.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers specific for CYP1A1 and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating and comparing AHR antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Optional) Start Select AHR Antagonists (GNF351, CH-223191) Binding_Assay Competitive Binding Assay (Determine IC50 for receptor binding) Start->Binding_Assay Reporter_Assay DRE-Luciferase Reporter Assay (Determine IC50 for functional inhibition) Start->Reporter_Assay Data_Analysis Compare Potency & Efficacy Binding_Assay->Data_Analysis qPCR_Assay CYP1A1 qPCR (Confirm inhibition of downstream gene expression) Reporter_Assay->qPCR_Assay qPCR_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., TCDD-induced toxicity model) Data_Analysis->Animal_Model Proceed with lead compound Treatment Administer Antagonist & Challenge with Agonist Animal_Model->Treatment Endpoint_Analysis Analyze Endpoints (e.g., liver enzymes, gene expression) Treatment->Endpoint_Analysis Conclusion Evaluate In Vivo Efficacy Endpoint_Analysis->Conclusion

Workflow for AHR antagonist evaluation.

Conclusion

Both GNF351 and CH-223191 are potent and valuable AHR antagonists for research and drug development. The choice between them may depend on the specific research question. CH-223191's ligand-selective nature makes it an excellent tool for studying the effects of specific classes of AHR agonists, such as dioxins. GNF351, with its broader antagonist profile, may be more suitable for studies aiming to achieve a more general blockade of the AHR pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to make an informed decision based on the requirements of their studies.

References

A Comparative Analysis of AHR Antagonist 5 Hemimaleate and Other Aryl Hydrocarbon Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant therapeutic target in oncology and immunology. Its modulation can influence tumor growth, immune responses, and inflammatory processes. This guide provides a comparative overview of AHR antagonist 5 hemimaleate against other prominent AHR antagonists, supported by available experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of AHR Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected AHR antagonists. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparison should be approached with caution.

AntagonistIC50 ValueNotes
This compound < 0.5 µM [1][2]A potent and orally active AHR antagonist.[1][2] Information is derived from patent WO2018195397.[1]
CH-22319130 nM (0.03 µM)A potent and specific AHR antagonist that inhibits TCDD-mediated nuclear translocation and DNA binding of the AHR.[3]
GNF35162 nMA full AHR antagonist that competes with a photoaffinity AHR ligand for binding to the receptor.[4]
Stemregenin 1 (SR1)127 nMA potent AHR antagonist identified for its ability to promote the ex vivo expansion of human hematopoietic stem cells.[5]
BAY 2416964341 nMA potent and orally active AHR antagonist with potential for the treatment of solid tumors.[6]

Experimental Methodologies

To facilitate the replication and further investigation of the properties of these AHR antagonists, detailed experimental protocols for key assays are provided below.

In Vitro AHR Antagonist Activity Assessment: Luciferase Reporter Gene Assay

This assay is a common method to determine the potency of AHR antagonists by measuring their ability to inhibit the AHR signaling pathway activated by an agonist.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the AHR.

Materials:

  • Cell Line: A human cell line stably transfected with a luciferase reporter vector containing AHR-responsive elements (DREs), such as HepG2 or U87 cells.[5][7]

  • AHR Agonist: A known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or Kynurenic Acid (KA).[7]

  • Test Compounds: this compound and other AHR antagonists for comparison.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Luciferase Assay Reagent: Commercially available luciferase substrate and buffer.

  • 96-well Plates: White, clear-bottom plates suitable for luminescence readings.

  • Luminometer: An instrument to measure luminescence.

Protocol:

  • Cell Seeding: Seed the reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compounds (AHR antagonists) in the cell culture medium.

  • Treatment:

    • For antagonist mode, pre-treat the cells with the various concentrations of the test compounds for 1-2 hours.

    • Following pre-treatment, add a fixed concentration of the AHR agonist (e.g., TCDD or KA) to all wells except for the vehicle control.

    • Include control wells with vehicle (e.g., DMSO) only, agonist only, and test compound only to assess baseline activity and potential agonist effects of the antagonist.

  • Incubation: Incubate the plates for a specified period (typically 6-24 hours) to allow for the induction of the luciferase reporter gene.[7]

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using a lysis buffer.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a control (e.g., vehicle-treated cells).

    • Plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the antagonist concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

In Vivo Antitumor Efficacy Assessment: Mouse Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of AHR antagonists in a mouse tumor model.

Objective: To assess the ability of an AHR antagonist, alone or in combination with other therapies, to inhibit tumor growth in vivo.

Materials:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) for xenograft models, or syngeneic models for immunotherapy studies.

  • Tumor Cells: A suitable cancer cell line (e.g., CT26 colon carcinoma) for implantation.

  • Test Compound: this compound, formulated for oral or parenteral administration.

  • Combination Therapy (Optional): An immune checkpoint inhibitor such as an anti-PD-1 antibody.

  • Vehicle: A non-toxic vehicle for dissolving or suspending the test compound (e.g., a mixture of PEG300, Tween-80, and saline).

  • Calipers: For measuring tumor volume.

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant a specific number of tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, AHR antagonist alone, anti-PD-1 alone, combination of AHR antagonist and anti-PD-1).

  • Treatment Administration:

    • Administer the AHR antagonist at a specified dose and schedule (e.g., 10 mg/kg, orally, daily).

    • If applicable, administer the combination therapy (e.g., anti-PD-1 antibody, intraperitoneally, twice a week).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 3 weeks) or until the tumors in the control group reach a specified size. Euthanize the mice at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Compare the tumor growth inhibition between the different treatment groups.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Visualizing the AHR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 Complex AHR_active Ligand-AHR Complex AHR_complex->AHR_active Conformational Change & Chaperone Dissociation Ligand AHR Ligand (e.g., TCDD, Kynurenine) Ligand->AHR_complex Binding AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA Response Element) AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) DRE->Target_Genes Initiation Antagonist AHR Antagonist (e.g., AHR antagonist 5) Antagonist->AHR_complex Competitive Inhibition Antagonist->AHR_active Blocks Nuclear Translocation Experimental_Workflow cluster_invitro In Vitro: IC50 Determination cluster_invivo In Vivo: Antitumor Efficacy A1 Seed Reporter Cells A2 Pre-treat with Antagonist A1->A2 A3 Add AHR Agonist A2->A3 A4 Incubate A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate IC50 A5->A6 B1 Implant Tumor Cells in Mice B2 Randomize into Treatment Groups B1->B2 B3 Administer Treatment (Vehicle, Antagonist, Combo) B2->B3 B4 Monitor Tumor Growth & Body Weight B3->B4 B5 Endpoint Analysis B4->B5

References

Cross-validation of AHR antagonist 5 hemimaleate activity in multiple species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of AHR Antagonist 5 Hemimaleate, a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR), across multiple species. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins and in modulating immune responses. Its dysregulation has been implicated in various diseases, including cancer and inflammatory conditions, making AHR antagonists a promising class of therapeutic agents.[1] this compound and its free base, IK-175, have demonstrated significant potential in preclinical studies, showing inhibition of tumor growth, particularly when combined with checkpoint inhibitors like anti-PD-1.[2][3]

Comparative Activity of AHR Antagonist 5 (IK-175) Across Species

IK-175, the active component of this compound, has been shown to be a potent inhibitor of AHR activity in experimental systems derived from a range of species, including humans, monkeys, rats, and mice.[2][4][5] This broad cross-species activity is a critical attribute for a developmental drug candidate, as it facilitates translational studies from preclinical animal models to human clinical trials.

The inhibitory activity of IK-175 has been quantified in various cell-based assays, with IC50 values typically in the nanomolar range. While direct side-by-side comparative studies with standardized assays across all species are not publicly available, the existing data provides a strong indication of its cross-species potency.

SpeciesCell Type/Assay SystemAgonistEndpoint MeasuredIC50Reference
Human Activated CD3+/CD28+ T-cellsEndogenous/KynurenineCYP1A1 Gene Expression11 nM[2]
Human Activated CD3+/CD28+ T-cellsEndogenous/KynurenineIL-22 Gene Expression30 nM[2]
Human Activated CD3+/CD28+ T-cellsEndogenous/KynurenineIL-22 Protein Production7 nM[2]
Human & Rodent Various Cell LinesNot SpecifiedAHR Activity~35 - 150 nM[6]
Mouse In vivo (Liver & Spleen)VAG539Cyp1a1 TranscriptionDose-dependent inhibition[2][4][5]
Rat In vivo (Pharmacology/Toxicology studies)Not ApplicableGeneral SafetyWell-tolerated[6]
Monkey Primary Immune CellsNot SpecifiedAHR Target Gene ExpressionConcentration-dependent effects[7]

Note: this compound has a reported IC50 of < 0.5 µM in general assays.[2][3] The data presented for IK-175 (the free base) provides more specific insights into its potent activity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate AHR antagonists, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for assessing antagonist activity.

AHR Signaling Pathway and Antagonist Action

Antagonist_Assay_Workflow cluster_workflow Experimental Workflow for AHR Antagonist Screening start Start: Seed Species-Specific Reporter Cells in 96-well Plate pre_incubation Pre-incubate cells (e.g., 4-6 hours) start->pre_incubation treatment Treat cells with varying concentrations of AHR Antagonist 5 + a constant concentration of an AHR agonist pre_incubation->treatment incubation Incubate for a defined period (e.g., 22-24 hours) treatment->incubation measurement Measure Endpoint: 1. Luciferase activity (Reporter Assay) 2. qPCR for target gene (e.g., CYP1A1) 3. ELISA/MSD for cytokine production incubation->measurement analysis Data Analysis: - Normalize data - Generate dose-response curves - Calculate IC50 values measurement->analysis end End: Determine Antagonist Potency analysis->end

General Workflow for AHR Antagonist Assays

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity of AHR antagonists.

AHR Reporter Gene Assay (Luciferase-Based)

This assay is a common high-throughput method to screen for AHR modulators. It utilizes a cell line (e.g., human HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with Dioxin Response Elements (DREs).

Methodology:

  • Cell Culture: Species-specific reporter cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: this compound is serially diluted to achieve a range of concentrations. A known AHR agonist (e.g., TCDD, MeBIO, or Kynurenine) is prepared at a constant concentration that elicits a submaximal response (e.g., EC80).

  • Treatment: The culture medium is removed from the cells and replaced with medium containing both the AHR agonist and the varying concentrations of the antagonist.

  • Incubation: The plate is incubated for a period sufficient to allow for gene transcription and protein expression (typically 22-24 hours).

  • Lysis and Luciferase Measurement: The cells are lysed, and a luciferase detection reagent is added to each well. The resulting luminescence, which is proportional to AHR activation, is measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are plotted against the antagonist concentration. A dose-response curve is generated, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced AHR activity) is calculated.

CYP1A1 Induction Assay (Quantitative PCR)

This assay measures the expression of Cytochrome P450 1A1 (CYP1A1), a well-established AHR target gene, to determine the level of AHR activation or inhibition.

Methodology:

  • Cell Culture and Treatment: Cells from the desired species (e.g., primary human T-cells, mouse splenocytes) are cultured and treated with an AHR agonist and varying concentrations of this compound, as described above.

  • RNA Extraction: After an appropriate incubation period (e.g., 4-24 hours), total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the CYP1A1 gene and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the delta-delta Ct method. The percentage of inhibition of agonist-induced CYP1A1 expression is plotted against the antagonist concentration to determine the IC50 value.

Conclusion

This compound, through its active form IK-175, demonstrates potent and consistent inhibitory activity against the Aryl Hydrocarbon Receptor across multiple preclinical species, including human, monkey, rat, and mouse. This cross-species validation, supported by robust in vitro and in vivo experimental data, underscores its potential as a therapeutic candidate for a variety of cancers and other diseases where AHR signaling is a key driver of pathology. The well-characterized experimental protocols for assessing AHR antagonism provide a solid framework for further investigation and development of this and other AHR-targeting compounds.

References

Comparative Analysis of AHR Antagonists: AHR Antagonist 5 Hemimaleate and Stemregenin 1 in Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Aryl Hydrocarbon Receptor (AHR) antagonists: AHR antagonist 5 hemimaleate (also known as IK-175) and Stemregenin 1 (SR1). The focus of this comparison is on their application in the ex vivo expansion of hematopoietic stem cells (HSCs), a critical process for various therapeutic applications, including bone marrow transplantation. This document summarizes their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols.

Introduction to AHR Antagonism in Hematopoiesis

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating the fate of hematopoietic stem cells.[1] Activation of the AHR signaling pathway is generally associated with the promotion of HSC differentiation and the maintenance of quiescence.[1] Consequently, the antagonism of AHR has emerged as a promising strategy to promote the self-renewal and expansion of HSCs ex vivo.[2][3] By inhibiting AHR, these small molecules can significantly increase the number of functional, engraftable HSCs, addressing a major limitation in hematopoietic cell therapy.[4][5]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound and Stemregenin 1 is fundamental for their application in research and drug development.

PropertyThis compound (IK-175 free base)Stemregenin 1 (SR1)
Chemical Formula C25H24FN7 (free base)C24H23N5OS
Molecular Weight 441.5 g/mol (free base)429.54 g/mol
Appearance SolidSolid
Purity ≥98%≥98%
Solubility Soluble in DMSOSoluble in DMSO to 100 mM
CAS Number 2247950-42-9 (free base)1227633-49-9

Mechanism of Action and Signaling Pathway

Both this compound and Stemregenin 1 function by inhibiting the AHR signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1 and CYP1B1. AHR antagonists prevent this cascade by competitively binding to the AHR, thereby inhibiting its activation and subsequent nuclear translocation. This blockade of AHR signaling is believed to release the brake on HSC proliferation, leading to their expansion.

AHR_Signaling_Pathway AHR Signaling Pathway and Antagonist Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC SRC SRC->AHR_complex ARNT ARNT AHR_complex->ARNT Translocation & Dimerization Ligand AHR Ligand Ligand->AHR_complex Binds & Activates Antagonist AHR Antagonist (SR1 / AHR Antagonist 5) Antagonist->AHR_complex Binds & Inhibits AHR_ARNT AHR-ARNT Dimer ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Cell_Cycle_Inhibition Cell Cycle Inhibition & Differentiation Promotion Target_Genes->Cell_Cycle_Inhibition

Caption: AHR signaling pathway and antagonist intervention.

Performance in Hematopoietic Stem Cell Expansion

While both molecules are potent AHR antagonists, the extent of their characterization in the context of HSC expansion differs significantly.

Stemregenin 1 (SR1)

SR1 is a well-established and extensively studied AHR antagonist for the ex vivo expansion of human HSCs.[2][3] Numerous studies have demonstrated its ability to significantly increase the number of CD34+ cells, which are markers for hematopoietic stem and progenitor cells.

ParameterResultReference
IC50 (AHR antagonism) 127 nM
CD34+ Cell Expansion (ex vivo) ~50-fold increase[2]
SCID-Repopulating Cell (SRC) Expansion ~17-fold increase in engraftable cells in NOD/SCID mice[2]
Clinical Trial (Phase I/II) Median 330-fold increase in CD34+ cells[4][6]
This compound (IK-175)

The available research on this compound (IK-175) is primarily focused on its application in oncology, specifically in overcoming immune suppression in the tumor microenvironment.[7][8] While it is a potent AHR antagonist, there is currently a lack of published data specifically evaluating its efficacy in the ex vivo expansion of hematopoietic stem cells for regenerative medicine purposes.

ParameterResultReference
IC50 (AHR antagonism) < 0.5 µM
CD34+ Cell Expansion (ex vivo) Data not available
SCID-Repopulating Cell (SRC) Expansion Data not available
Clinical Trial (HSC Expansion) Data not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the ex vivo expansion of HSCs using AHR antagonists.

Ex Vivo Expansion of Human Cord Blood CD34+ Cells with Stemregenin 1

This protocol is adapted from established methods for the expansion of HSCs from human umbilical cord blood.

1. Isolation of CD34+ Cells:

  • Thaw cryopreserved human cord blood mononuclear cells (MNCs).

  • Isolate CD34+ cells using a positive selection immunomagnetic bead system according to the manufacturer's instructions.

  • Assess the purity of the isolated CD34+ cells by flow cytometry.

2. Cell Culture and Expansion:

  • Culture the purified CD34+ cells in a serum-free expansion medium supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FLT3L).

  • Add Stemregenin 1 (SR1) to the culture medium at a final concentration of 0.75 to 1 µM.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.

  • Periodically monitor cell expansion by counting total nucleated cells and analyzing the percentage of CD34+ cells by flow cytometry.

3. In Vivo Engraftment Assay (NOD/SCID Mice):

  • Sublethally irradiate NOD/SCID mice.

  • Intravenously inject the expanded cells into the irradiated mice.

  • After 6-12 weeks, sacrifice the mice and analyze their bone marrow, spleen, and peripheral blood for the presence of human hematopoietic cells (hCD45+) by flow cytometry to determine the level of engraftment.

HSC_Expansion_Workflow Experimental Workflow for HSC Expansion and Engraftment start Start: Cord Blood Unit isolate Isolate CD34+ Cells (Immunomagnetic Selection) start->isolate culture Ex Vivo Culture (14-21 days) - Serum-free medium - Cytokines (SCF, TPO, FLT3L) - AHR Antagonist (SR1) isolate->culture assess_expansion Assess Expansion - Cell Count - Flow Cytometry (CD34+) culture->assess_expansion transplant Transplant into NOD/SCID Mice assess_expansion->transplant assess_engraftment Assess Engraftment (6-12 weeks) - Flow Cytometry (hCD45+) in Bone Marrow, Spleen, Blood transplant->assess_engraftment end End: Quantify Engraftment assess_engraftment->end

Caption: Experimental workflow for HSC expansion and engraftment.

Conclusion

Stemregenin 1 is a well-validated AHR antagonist that has demonstrated robust and clinically relevant expansion of human hematopoietic stem cells. The extensive body of research, including clinical trial data, supports its efficacy and provides a solid foundation for its use in regenerative medicine.

This compound (IK-175) is a potent AHR inhibitor with significant promise in the field of immuno-oncology. However, its potential for hematopoietic stem cell expansion remains to be elucidated. Future studies are warranted to investigate the effects of this compound on HSC self-renewal and proliferation to determine if it offers comparable or superior efficacy to Stemregenin 1 in this application. For researchers focused on HSC expansion, Stemregenin 1 currently represents the more established and data-supported option.

References

A Comparative Guide to AHR Inhibition: AHR Antagonist 5 Hemimaleate versus siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli and is implicated in various physiological and pathological processes, including immune responses and cancer.[] Consequently, the modulation of AHR activity is a significant area of research for therapeutic intervention. This guide provides an objective comparison of two prominent methods for inhibiting AHR function: the use of a chemical antagonist, AHR antagonist 5 hemimaleate, and the genetic approach of siRNA-mediated knockdown of AHR expression.

At a Glance: Head-to-Head Comparison

FeatureThis compoundsiRNA Knockdown of AHR
Mechanism of Action Competitive binding to the AHR ligand-binding pocket, preventing the binding of activating ligands and subsequent downstream signaling.[2]Post-transcriptional gene silencing by targeting AHR mRNA for degradation, leading to reduced AHR protein expression.[3]
Mode of Inhibition Functional inhibition of the AHR protein.Reduction of total AHR protein levels.[3]
Speed of Onset Rapid, dependent on cellular uptake and binding kinetics.Slower, requires transfection, mRNA degradation, and protein turnover (typically 24-72 hours).[4][5]
Duration of Effect Transient, dependent on compound metabolism and clearance.Can be transient or stable, depending on the use of siRNA or shRNA, respectively.[5]
Specificity Potential for off-target effects on other proteins.Highly specific to the AHR mRNA sequence, but potential for off-target effects on other genes with sequence homology.
Reversibility Reversible upon removal of the compound.Generally considered reversible as the siRNA is diluted or degraded over time with cell division.
In Vivo Application Orally active and has been shown to be effective in vivo.[6]In vivo delivery of siRNA can be challenging, though advancements are being made.

Quantitative Efficacy Data

The efficacy of both this compound and siRNA knockdown of AHR has been demonstrated in various experimental settings. Below is a summary of available quantitative data.

This compound
ParameterValueExperimental SystemReference
IC50 < 0.5 µMIn vitro AHR activity assay[6]
In Vivo Efficacy Significantly inhibited tumor growth at 10 mg/kg (p.o.)Mouse tumor model[6]
siRNA Knockdown of AHR
Knockdown EfficiencyCell LineMethod of QuantificationReference
60-80% reduction in AHR protein MCF-7 breast cancer cellsWestern Blot[3]
~58% reduction in AHR protein MLE-12 lung epithelial cellsDensitometry of Western Blot[7]
>90% reduction in AHR mRNA Porcine granulosa cellsqRT-PCR
Significant decrease in AHR mRNA and protein Human Pulmonary Microvascular Endothelial Cells (HPMEC)RT-PCR and Western Blot

Direct Experimental Comparison

A study directly comparing the effect of an AHR antagonist (α-Naphthoflavone, α-NF) and siRNA-mediated knockdown of AHR on the expression of an AHR target gene, integrin β7 (ITGB7), in primary macrophages provides valuable comparative insights.

TreatmentEffect on Benzo(a)pyrene (BP)-induced ITGB7 mRNA up-regulationReference
AHR Antagonist (α-NF) Significant inhibition[8]
siRNA knockdown of AHR Significant inhibition[8]

This study demonstrates that both approaches can effectively block AHR-dependent gene expression, validating their utility as tools to study AHR function.[8] The choice between the two would depend on the specific experimental goals, such as the desired speed and duration of inhibition.

Experimental Protocols

AHR Signaling Pathway

The AHR signaling pathway is a complex process involving ligand binding, nuclear translocation, and gene transcription.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, Kynurenine) AHR_complex AHR-HSP90-XAP2-p23 Complex (inactive) Ligand->AHR_complex Binds AHR_active Ligand-AHR Complex AHR_complex->AHR_active Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Target_Genes Initiates

Caption: Canonical AHR signaling pathway.

Experimental Workflow: Comparative Analysis

A generalized workflow for comparing the efficacy of an AHR antagonist and siRNA knockdown is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Culture Plates control Control Group (Vehicle Treatment) start->control antagonist AHR Antagonist Group start->antagonist siRNA AHR siRNA Group start->siRNA siRNA_control Control siRNA Group start->siRNA_control induce Induce AHR Activity (e.g., with an agonist like TCDD) control->induce treat_antagonist Add AHR Antagonist (e.g., 5 hemimaleate) antagonist->treat_antagonist transfect_siRNA Transfect with AHR siRNA siRNA->transfect_siRNA transfect_control Transfect with Control siRNA siRNA_control->transfect_control treat_antagonist->induce transfect_siRNA->induce transfect_control->induce harvest Harvest Cells (e.g., after 24-72h) induce->harvest qpcr qRT-PCR for AHR & Target Gene mRNA harvest->qpcr western Western Blot for AHR & Target Gene Protein harvest->western functional Functional Assay (e.g., Reporter Assay, Cell Viability) harvest->functional compare Compare Results qpcr->compare western->compare functional->compare

Caption: Workflow for comparing AHR antagonist and siRNA.

Protocol: In Vitro Treatment with this compound
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Dilute the stock solution of this compound in a complete cell culture medium to the desired final concentration (e.g., 0.1 - 10 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the AHR antagonist. Incubate the cells for the desired period (e.g., 1-24 hours) before proceeding with downstream analysis.

  • Co-treatment (Optional): If investigating the antagonist's ability to block ligand-induced AHR activation, pre-incubate the cells with the antagonist for a specific time (e.g., 1 hour) before adding an AHR agonist.

Protocol: siRNA-mediated Knockdown of AHR
  • siRNA Preparation: Resuspend lyophilized AHR-specific siRNA and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of, for example, 20 µM.

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[9]

  • Transfection Complex Formation:

    • For each well to be transfected, dilute the AHR siRNA or control siRNA into an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[2]

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for AHR mRNA and protein knockdown. The optimal time should be determined empirically.

  • Analysis: After the incubation period, harvest the cells to assess AHR knockdown efficiency by qRT-PCR or Western blot and to perform subsequent functional assays.

Conclusion

Both this compound and siRNA-mediated knockdown are effective methods for inhibiting AHR signaling. The choice between these two approaches will be dictated by the specific requirements of the research question. This compound offers a rapid and reversible means of inhibiting AHR function, making it suitable for studies requiring temporal control of AHR activity and for in vivo applications. Conversely, siRNA-mediated knockdown provides a highly specific method to reduce AHR protein levels, which is ideal for confirming the AHR-dependence of a particular cellular process. For comprehensive studies, the use of both methods can provide complementary and corroborating evidence for the role of AHR in the biological system under investigation.

References

A Comparative Analysis of AHR Antagonist 5 Hemimaleate and Other Key Aryl Hydrocarbon Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in immunology and oncology. Its modulation can influence immune responses and tumor progression. This guide provides a comparative analysis of the novel AHR antagonist 5 hemimaleate (also known as IK-175 when in its free base form) against a panel of well-characterized AHR modulators. The data presented herein is compiled from publicly available experimental results to aid researchers in selecting the appropriate tool compounds for their studies.

Data Presentation: Quantitative Comparison of AHR Modulators

The following table summarizes the inhibitory and binding affinities of this compound and other known AHR modulators. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundTypeSpeciesAssay TypeIC50 / KdReference
AHR antagonist 5 (IK-175) AntagonistHumanCompetitive Binding (radioligand displacement)0.5 nM [1]
CH-223191AntagonistHumanCompetitive Binding (radioligand displacement)9.0 nM[1]
GNF351AntagonistHumanCompetitive Binding (photoaffinity ligand)62 nM[2]
StemRegenin 1 (SR1)AntagonistHumanCell-free assay127 nM[3]
TCDD (Dioxin)AgonistHumanRadioligand Binding~39 nM (Kd)
FICZAgonistHumanRadioligand Binding~79 nM (Kd)

Note: IC50 is the half-maximal inhibitory concentration. Kd is the equilibrium dissociation constant.

Experimental Protocols: Methodologies for Key Assays

Detailed below are standardized protocols for key experiments used to characterize AHR modulators.

AHR Competitive Binding Assay (Radiolabeled Ligand Displacement)

This assay determines the ability of a test compound to compete with a high-affinity radiolabeled AHR ligand for binding to the receptor.

Materials:

  • Purified AHR protein or liver cytosol containing AHR

  • Radiolabeled AHR ligand (e.g., [³H]TCDD or a radiolabeled dioxin analog)

  • Test compounds (e.g., this compound, CH-223191)

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)[4]

  • Dextran-coated charcoal (for separation of bound and free radioligand)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and a known competitor (for positive control) in the assay buffer.

  • In a microcentrifuge tube, incubate a constant concentration of purified AHR protein with a fixed concentration of the radiolabeled AHR ligand.

  • Add the serially diluted test compounds or vehicle control to the reaction tubes.

  • Incubate the mixture for a specified time at a controlled temperature (e.g., 2 hours at 20°C) to allow for competitive binding to reach equilibrium.

  • To separate the bound from the free radioligand, add a dextran-coated charcoal suspension and incubate for a short period (e.g., 10 minutes at room temperature).

  • Centrifuge the tubes to pellet the charcoal, which adsorbs the unbound radioligand.

  • Carefully transfer the supernatant, containing the AHR-bound radioligand, to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis.[4]

AHR-Dependent Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate or inhibit AHR-mediated transcription of a reporter gene.

Materials:

  • A stable cell line expressing the AHR and a luciferase reporter gene under the control of AHR-responsive elements (XREs), such as HepG2-XRE-Luciferase cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (agonists and antagonists).

  • A known AHR agonist (e.g., TCDD or FICZ) for antagonist testing.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • For Agonist Testing: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 hours).

  • For Antagonist Testing: Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour) before adding a fixed, sub-maximal concentration of a known AHR agonist. Incubate for an additional period (e.g., 24 hours).

  • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • For agonists, calculate the EC50 (half-maximal effective concentration) from the dose-response curve. For antagonists, calculate the IC50 by determining the concentration that inhibits 50% of the agonist-induced luciferase activity.[5][6]

CYP1A1 Gene Expression Analysis by quantitative PCR (qPCR)

This assay quantifies the induction of the endogenous AHR target gene, Cytochrome P450 1A1 (CYP1A1), in response to AHR modulation.

Materials:

  • A relevant cell line (e.g., primary human hepatocytes, HepG2 cells).

  • Test compounds.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB).

  • qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Treat the cells with the test compounds (agonists or antagonists in the presence of an agonist) for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for CYP1A1 and a reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 mRNA expression compared to the vehicle-treated control.

Mandatory Visualizations

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, FICZ) AHR_complex Inactive AHR Complex (AHR, HSP90, AIP, p23) Ligand->AHR_complex Binding AHR_active Active AHR-Ligand Complex AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT AHR_active->AHR_ARNT Nuclear Translocation ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Activation Antagonist AHR Antagonist (e.g., AHR antagonist 5) Antagonist->AHR_complex Blocks Ligand Binding

Caption: The canonical AHR signaling pathway.

Experimental Workflow for AHR Antagonist Characterization

AHR_Antagonist_Workflow cluster_workflow AHR Antagonist Characterization Workflow start Start: Candidate AHR Antagonist binding_assay Competitive Binding Assay (Determine IC50 for AHR binding) start->binding_assay reporter_assay Reporter Gene Assay (Confirm functional antagonism and IC50) binding_assay->reporter_assay gene_expression Target Gene Expression (qPCR) (e.g., CYP1A1 downregulation) reporter_assay->gene_expression in_vivo In Vivo Studies (Assess efficacy and safety) gene_expression->in_vivo end End: Characterized AHR Antagonist in_vivo->end

Caption: A typical workflow for characterizing a novel AHR antagonist.

Logical Relationship of AHR Modulators

AHR_Modulator_Relationships cluster_agonists Agonists (Activators) cluster_antagonists Antagonists (Inhibitors) AHR Aryl Hydrocarbon Receptor (AHR) TCDD TCDD TCDD->AHR Binds and Activates FICZ FICZ FICZ->AHR Binds and Activates AHR_ant_5 AHR antagonist 5 AHR_ant_5->AHR Binds and Blocks Activation CH223191 CH-223191 CH223191->AHR Binds and Blocks Activation GNF351 GNF351 GNF351->AHR Binds and Blocks Activation SR1 SR1 SR1->AHR Binds and Blocks Activation

Caption: The logical relationship of AHR agonists and antagonists to the AHR.

References

Safety Operating Guide

Navigating the Safe Disposal of AHR Antagonist 5 Hemimaleate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of AHR antagonist 5 hemimaleate, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist. By adhering to these procedures, laboratories can ensure a safe environment and maintain regulatory compliance.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound and its free base, IK-175.

PropertyValueSource
This compound
IC50< 0.5 µMMedchemExpress[1]
IK-175 (AHR antagonist 5 free base)
CAS Number2247950-42-9MedchemExpress
Molecular FormulaC25H24FN7MedKoo Biosciences[2]
Molecular Weight441.51MedKoo Biosciences[2]
IC50 (Human)~35-150 nMMedchemExpress
IC50 (HepG2 cells)91 nMProbechem Biochemicals[3]
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 monthMedchemExpress

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression. The canonical signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AHR_complex Binding AHR_active Active AHR-Ligand Complex AHR_complex->AHR_active Conformational Change AHR_ARNT AHR-ARNT-Ligand Complex AHR_active->AHR_ARNT Nuclear Translocation & Heterodimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation Disposal_Workflow Start Start: Unused/Waste This compound PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Label_Container Label a Dedicated Hazardous Waste Container PPE->Label_Container Segregate_Waste Segregate from Incompatible Chemicals Label_Container->Segregate_Waste Collect_Waste Collect Waste in a Sealed, Compatible Container Segregate_Waste->Collect_Waste Store_SAA Store in Designated Satellite Accumulation Area Collect_Waste->Store_SAA Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_SAA->Contact_EHS Documentation Complete Waste Pickup Request Form Contact_EHS->Documentation Pickup EHS Collects Waste for Proper Disposal Documentation->Pickup End End: Safe and Compliant Disposal Pickup->End

References

Navigating the Safe Handling of AHR Antagonist 5 Hemimaleate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active compounds such as AHR antagonist 5 hemimaleate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Aryl hydrocarbon receptor (AHR) antagonists are a class of compounds that modulate the AHR signaling pathway, which is implicated in various physiological and pathological processes. Due to their potency, strict adherence to safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices for handling potent chemical compounds, which should be applied diligently.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Compound Weighing and Aliquoting - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield- NIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield
In Vitro / In Vivo Dosing - Disposable, solid-front lab coat- Nitrile gloves- ANSI-approved safety glasses with side shields
Waste Disposal - Disposable, solid-front lab coat- Heavy-duty nitrile or butyl rubber gloves- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan is essential for minimizing risks. All procedures involving this compound should be performed in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to control potential aerosolization.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble PPE and All Necessary Equipment prep_area->gather_materials 1. weigh_compound Weigh Compound (Use disposable weigh boat) gather_materials->weigh_compound 2. prep_solution Prepare Solution (Add solvent slowly) weigh_compound->prep_solution 3. perform_exp Conduct Experiment prep_solution->perform_exp 4. decontaminate_surfaces Decontaminate Work Surfaces (e.g., with 70% ethanol) perform_exp->decontaminate_surfaces 5. decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment 6. dispose_waste Dispose of Contaminated Waste (Follow hazardous waste protocols) decontaminate_equipment->dispose_waste 7.

A step-by-step workflow for the safe handling of potent compounds.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed, and puncture-resistant container.- Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Contaminated Materials (e.g., gloves, pipette tips, weigh boats, paper towels)- Segregate from regular laboratory trash.- Place in a designated, labeled hazardous waste container.- Dispose of according to institutional EHS guidelines.
Empty Compound Vials - Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or DMSO).- Collect the rinsate as hazardous waste.- Deface the label on the empty vial before disposing of it in the appropriate glass waste container.

Understanding the Mechanism: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the AHR nuclear translocator (ARNT).[2] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes.[2] AHR antagonists, like this compound, work by preventing the activation of this pathway.

Canonical AHR Signaling Pathway

AHR_Pathway AHR_complex Inactive AHR Complex (AHR, HSP90, XAP2, p23) AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Heterodimerization Ligand AHR Antagonist 5 Hemimaleate Ligand->AHR_complex Binds to AHR XRE Xenobiotic Responsive Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (Blocked) XRE->Gene_Transcription Initiates Transcription

The canonical AHR signaling pathway and the point of inhibition by an antagonist.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapeutics while maintaining a secure laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.